molecular formula C8H5BrN2O2 B1292442 4-bromo-1H-indazole-3-carboxylic acid CAS No. 885521-80-2

4-bromo-1H-indazole-3-carboxylic acid

Cat. No.: B1292442
CAS No.: 885521-80-2
M. Wt: 241.04 g/mol
InChI Key: IQVZPISNPRYBGH-UHFFFAOYSA-N
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Description

4-bromo-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVZPISNPRYBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646267
Record name 4-Bromo-1H-indazole-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20646267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-80-2
Record name 4-Bromo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profiling & Optimization of 4-Bromo-1H-indazole-3-carboxylic Acid

[1]

Executive Summary & Compound Identity

This compound (CAS: 885521-80-2) is a critical scaffold in the synthesis of kinase inhibitors (e.g., GSK-3

12341

However, its physicochemical profile presents distinct solubility challenges.[1] The combination of a rigid, planar indazole core, a lipophilic halogen (Br), and an ionizable carboxylic acid creates a "solubility cliff" that is highly pH-dependent.[1] This guide provides the structural rationale, predicted data, and validated protocols for managing this compound in solution.

Physicochemical Profile (Predicted & Comparative)
PropertyValue (Est.)Rationale
Molecular Weight 241.04 g/mol Monoisotopic mass.[1]
pKa (Acid) 2.6 – 2.9The C3-COOH is acidified by the electron-withdrawing inductive effect (-I) of the C4-Bromine (ortho-like positioning).[1]
pKa (Base) ~1.0The N1-protonation is disfavored due to the electron-poor ring system.[1]
LogP 2.1 – 2.4Moderate lipophilicity.[1] The Br atom adds ~0.7 log units compared to the parent indazole-3-carboxylic acid.[1]
Melting Point >240°C (dec)High crystal lattice energy due to intermolecular H-bonding (COOH dimer & NH...O interactions).[1]

The Solubility Landscape

Understanding the solubility of this compound requires analyzing its ionization states.[1] It behaves as a hydrophobic acid .[1]

Aqueous Solubility (pH Dependency)

The solubility follows a classic Henderson-Hasselbalch curve for acids.[1]

  • pH < 2 (Highly Acidic): The molecule is neutral (COOH, NH).[1] Solubility is minimal (intrinsic solubility,

    
    ), likely < 50 µg/mL .[1] The high crystal lattice energy dominates.[1]
    
  • pH 3 – 5 (Buffer Region): As pH approaches and exceeds the pKa (~2.8), the carboxylic acid deprotonates to the carboxylate anion (

    
    ).[1] Solubility increases exponentially.[1]
    
  • pH > 7 (Physiological/Basic): The species is predominantly anionic.[1] Aqueous solubility improves significantly, potentially reaching > 1 mg/mL , though the lipophilic 4-bromo-indazole core may still trigger aggregation at high concentrations.[1]

Organic Solubility (Stock Solutions)

For preparing stock solutions (typically 10 mM or 100 mM), aprotic polar solvents are required to disrupt the intermolecular hydrogen bond network.[1]

  • DMSO: Excellent solvent.[1] Soluble > 50 mM.[1][5] Recommended for biological assay stocks.[1]

  • DMF: Good solvent.[1] Suitable for synthetic reactions.[1][3][6][7][8][9]

  • Methanol/Ethanol: Moderate solubility.[1] Heating may be required.[1][7]

  • Dichloromethane: Poor solubility due to polarity mismatch with the carboxylic acid.[1]

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility (Assay Support)

Use this to determine if the compound will precipitate in your biological assay buffer.[1]

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 2 µL of stock into 198 µL of the desired assay buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm chemically resistant membrane (e.g., PVDF or PTFE).[1]

  • Quantification: Analyze the filtrate via UV-Vis (254 nm) or LC-MS/MS against a standard curve prepared in 100% DMSO/Buffer mix.

    • Calculation: Solubility (%) = (Area_filtrate / Area_standard) × 100.[1]

Protocol B: Thermodynamic Solubility (Formulation/CMC)

Use this for accurate physical constants and formulation development.[1]

  • Saturation: Add excess solid this compound (~5 mg) to 1 mL of buffer (pH 1.2, 4.0, 6.8, and 7.4).

  • Equilibration: Shake or stir at constant temperature (25°C) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • pH Check: Crucial Step. Measure the pH of the supernatant.[1] If the compound is acidic, it may have lowered the buffer pH, leading to false low solubility readings.[1] Adjust if necessary and re-equilibrate.

  • Analysis: Dilute the supernatant with mobile phase and quantify via HPLC-UV.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for handling this compound in research workflows.

SolubilityWorkflowcluster_tipsOptimization TipsStartStart: 4-Bromo-1H-indazole-3-COOHStockPrepare Stock: 10-50 mM in DMSOStart->StockAppIntended Application?Stock->AppBioAssayBiological Assay(pH 7.4)App->BioAssayIn VitroSynthChemical Synthesis(Coupling/Esterification)App->SynthChemistryCheckConcConc > 100 µM?BioAssay->CheckConcSynthSolvUse DMF or DMAcBase (TEA/DIPEA) essentialSynth->SynthSolvPrecipRiskHIGH RISK: Micro-precipitationCheckConc->PrecipRiskYesSafeZoneSAFE: Likely Soluble (Anionic)CheckConc->SafeZoneNoTip1Use 0.1% Tween-20 to prevent aggregationPrecipRisk->Tip1

Caption: Decision matrix for handling this compound based on application and concentration thresholds.

Troubleshooting & Optimization

Common Pitfalls
  • "Crashing Out" in Acidic Media: If you dilute a DMSO stock into 0.1 M HCl or an acidic HPLC mobile phase (0.1% TFA), the compound will likely precipitate immediately.[1]

    • Solution: Use a gradient starting with lower organic content or switch to a basic mobile phase (Ammonium Bicarbonate, pH 8) for better peak shape and solubility.[1]

  • NMR Silence: In

    
    , the compound is sparingly soluble and may yield poor spectra.[1]
    
    • Solution: Switch to

      
       or 
      
      
      .
Formulation Strategies

If higher solubility is required for in vivo dosing (PK studies):

  • Saline Formation: Pre-form the sodium salt by treating with 1 equivalent of NaOH or NaHCO3.[1] This drastically increases aqueous solubility (

    
    ).[1]
    
  • Cosolvents: Use a vehicle of 5% DMSO / 40% PEG400 / 55% Water.

  • Complexation: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    -CD) at 20% w/v can encapsulate the lipophilic bromo-indazole core, improving solubility without altering pH.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78250, Indazole-3-carboxylic acid. (Parent scaffold data). Retrieved from [Link]

  • Li, P., et al. (2012).[1][3] "Synthesis of Functionalized Indazoles via [3+2] Cycloaddition." Journal of Organic Chemistry, 77(7), 3127–3133.[1] (Synthetic context for bromo-indazoles). Retrieved from [Link]

An In-depth Technical Guide to the Spectral Analysis of 4-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 4-bromo-1H-indazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to offer not just the data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectral results.

Introduction

This compound (CAS No. 885521-80-2; Molecular Weight: 241.04 g/mol ) belongs to the indazole class of heterocyclic compounds.[1][2] Indazoles are recognized as important pharmacophores due to their structural similarity to purines, which allows them to interact with a wide range of biological targets. The introduction of a bromine atom at the 4-position and a carboxylic acid at the 3-position creates a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and unambiguous characterization of this molecule is paramount for its application in drug discovery and development. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the molecular structure, connectivity, and environment of each atom.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol: ¹H NMR Data Acquisition

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of compounds and its high boiling point, which minimizes evaporation. The acidic proton of the carboxylic acid and the N-H proton are more likely to be observed in DMSO-d₆.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion.

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

  • Data Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to an appropriate value (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. A value of 2-5 seconds is typically sufficient for small molecules.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in DMSO-d₆. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~13.5 - 14.5broad singlet1HCOOHThe acidic proton of the carboxylic acid is expected to appear as a very broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.
~13.0 - 13.5broad singlet1HN-HThe N-H proton of the indazole ring is also expected to be a broad singlet in a downfield region.
~7.8 - 8.0doublet1HH-7This proton is ortho to the electron-withdrawing nitrogen atom and is expected to be deshielded. It will appear as a doublet due to coupling with H-6.
~7.5 - 7.7doublet1HH-5This proton is ortho to the bromine atom, which is deshielding. It will appear as a doublet due to coupling with H-6.
~7.2 - 7.4triplet1HH-6This proton is coupled to both H-5 and H-7, and is therefore expected to appear as a triplet.

In-depth Analysis of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring system. The bromine atom at the 4-position will exert a deshielding effect on the adjacent protons (H-5). The carboxylic acid group at the 3-position, being electron-withdrawing, will also influence the chemical shifts of the aromatic protons. The broadness of the COOH and N-H proton signals is a key identifying feature and is due to proton exchange with residual water in the solvent and intermolecular hydrogen bonding.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 Prepared Sample acq2 Lock and shim acq1->acq2 acq3 Set acquisition parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks proc2->proc3 proc4 Assign signals to protons proc3->proc4 result Structural Elucidation proc4->result Final Spectrum & Interpretation

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires slightly different parameters compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation:

    • A more concentrated sample is generally required for ¹³C NMR. Use 20-50 mg of this compound dissolved in 0.6-0.7 mL of DMSO-d₆.

  • Instrument Setup:

    • The setup is similar to that for ¹H NMR, using a high-field spectrometer.

  • Data Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

    • A longer relaxation delay (e.g., 2-5 seconds) is beneficial for quantitative accuracy, although for simple identification, a shorter delay can be used to save time.

Predicted ¹³C NMR Spectral Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆.

Chemical Shift (δ, ppm)AssignmentJustification
~165 - 170COOHThe carbonyl carbon of the carboxylic acid is expected to be significantly downfield.
~140 - 145C-7aThis is a quaternary carbon in the pyrazole ring, adjacent to a nitrogen atom.
~135 - 140C-3The carbon bearing the carboxylic acid group will be downfield.
~125 - 130C-5This aromatic carbon is deshielded by the adjacent bromine atom.
~120 - 125C-6An aromatic CH carbon.
~115 - 120C-7An aromatic CH carbon.
~110 - 115C-3aA quaternary carbon in the pyrazole ring.
~100 - 105C-4The carbon directly attached to the bromine atom will be shifted upfield due to the "heavy atom effect".

In-depth Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The downfield signal for the carboxylic acid carbon is a key diagnostic peak. The carbon directly bonded to the bromine atom (C-4) is expected to be at a relatively upfield position for a substituted aromatic carbon due to the heavy atom effect of bromine. The remaining aromatic and heterocyclic carbons will appear in the expected regions, and their precise chemical shifts will be influenced by the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition (Solid State)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

  • Sample Preparation (ATR):

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)VibrationIntensityDescription
~2500-3300O-H stretchBroad, StrongThe carboxylic acid O-H stretching vibration appears as a very broad band due to strong hydrogen bonding.[3][4]
~3100-3200N-H stretchMediumThe N-H stretching vibration of the indazole ring.
~1680-1710C=O stretchStrongThe carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption.[4]
~1600, 1475C=C stretchMediumAromatic ring stretching vibrations.
~1210-1320C-O stretchStrongThe C-O stretching vibration of the carboxylic acid.
~1000-1100C-Br stretchMediumThe stretching vibration of the carbon-bromine bond.
~750-800C-H bendStrongOut-of-plane bending vibrations of the aromatic C-H bonds.

In-depth Analysis of the FT-IR Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[3][5] The strong carbonyl absorption around 1700 cm⁻¹ is another key diagnostic peak for the carboxylic acid functionality. The presence of the N-H stretch, aromatic C=C stretches, and the C-Br stretch will further confirm the structure of the molecule.

FT-IR Experimental Workflow

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place small amount of sample on ATR crystal prep2 Apply pressure prep1->prep2 acq1 Record background spectrum prep2->acq1 Prepared Sample acq2 Acquire sample spectrum acq1->acq2 an1 Identify characteristic absorption bands acq2->an1 FT-IR Spectrum an2 Correlate bands to functional groups an1->an2 result Structural Confirmation an2->result Functional Group Identification

Caption: Workflow for FT-IR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Set the instrument to either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

m/zIonDescription
239/241[M-H]⁻The deprotonated molecular ion. The two peaks of approximately equal intensity are due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6]
195/197[M-H-CO₂]⁻Loss of carbon dioxide from the deprotonated molecular ion.
116[M-H-CO₂-Br]⁻Loss of a bromine radical from the [M-H-CO₂]⁻ fragment.

In-depth Analysis of the Mass Spectrum

The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion.[6] The presence of one bromine atom will result in two peaks of roughly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). This provides a definitive confirmation of the presence of a single bromine atom in the molecule. The fragmentation pattern, particularly the loss of CO₂ from the carboxylic acid, will further corroborate the proposed structure. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and its fragments, providing an additional layer of confirmation.

Conclusion

The comprehensive spectral analysis of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating system for its structural elucidation and characterization. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous confirmation of the molecule's identity. This in-depth understanding is a critical foundation for any further research and development involving this important chemical entity.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • Tomy, S., & Gauthier, L. T. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 417–425. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]

  • Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Universidade de Lisboa. [Link]

  • Alonso, G., & Valente, A. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Elguero, J., Claramunt, R. M., & Fruchier, A. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • Al-Salem, S. M., & Al-Nuaimi, A. A. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. 2025 International Conference on Green Energy, Environment and Sustainable Development (GEESD 2025).
  • Jensen, A., & Nielsen, C. V. (2018). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels, 2(10), 2203–2211. [Link]

  • Martins, P. M., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(38), 10186-10192. [Link]

  • Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • AOB Med. This compound. [Link]

  • Bruker. NMR Spectroscopy of Small Molecules in Solution. [Link]

  • SpectraBase. 4-Bromo-1H-imidazole. [Link]

  • Aobchem. This compound. [Link]

  • Kumar, R., & Singh, V. (2018). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 7(3), 545-560.
  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

  • Scribd. 4 Bromo 1H Indazole. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2736.
  • Google Patents.
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 375.
  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(4), 253-261.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Bromo-1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 4-bromo-1H-indazole-3-carboxylic acid , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and antiviral agents). The protocol prioritizes the Borsche-Berkhout Synthesis (modified Snyder method) due to its scalability and regiochemical fidelity starting from 4-bromoisatin.

Executive Summary

The 1H-indazole-3-carboxylic acid motif is a privileged structure in drug discovery, serving as a bioisostere for indole-3-carboxylates. The introduction of a bromine atom at the C4 position allows for subsequent divergent synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings. This protocol details the conversion of 4-bromoisatin to This compound via a sequential hydrolysis-diazotization-reduction-cyclization pathway. This route avoids the regioselectivity issues inherent in direct halogenation of the indazole core.

Retrosynthetic Analysis & Pathway

The synthesis exploits the latent hydrazine functionality masked within the isatin core. By opening the isatin ring, we access the o-aminophenylglyoxylic acid, which undergoes diazotization and reduction to the hydrazine, spontaneously cyclizing to the indazole.

Retrosynthesis Target 4-Bromo-1H-indazole-3-COOH (Target) Intermediate 2-Hydrazino-6-bromophenyl- glyoxylic acid Target->Intermediate Cyclization (-H2O) Diazonium Diazonium Salt Intermediate Intermediate->Diazonium Reduction (SnCl2) Isatin 4-Bromoisatin (Starting Material) Diazonium->Isatin Diazotization / Hydrolysis

Figure 1: Retrosynthetic logic flow. The C4-bromine of isatin maps directly to the C4-bromine of the indazole.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Bromoisatin 226.031.0Limiting Reagent
Sodium Hydroxide (aq, 10%)40.002.5Ring Opening
Sodium Nitrite (NaNO₂)69.001.1Diazotization
Stannous Chloride (SnCl₂·2H₂O)225.632.5Reducing Agent
Conc. Hydrochloric Acid (HCl)36.46ExcessAcidifier/Cyclization
Step-by-Step Methodology
Phase A: Ring Opening & Diazotization [1]
  • Slurry Formation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 4-bromoisatin (10.0 g, 44.2 mmol) in water (50 mL).

  • Hydrolysis: Slowly add 10% NaOH solution (45 mL) while maintaining the temperature below 40°C.

    • Observation: The orange/red isatin solid will dissolve to form a dark yellow/brown solution of sodium 2-amino-6-bromophenylglyoxylate.

  • Chill: Cool the reaction mixture to 0–5°C using an ice/salt bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (3.35 g, 48.6 mmol) in water (15 mL) over 20 minutes.

    • Critical Control Point (CCP): Maintain internal temperature < 5°C to prevent decomposition of the diazonium species.

  • Acidification: Pour this cold alkaline diazo solution slowly into a pre-cooled (0°C) solution of Conc. HCl (30 mL) in water (100 mL) with vigorous stirring.

    • Safety: Evolution of NOx fumes is possible; perform in a fume hood.

    • Result: A bright yellow/orange precipitate of the diazonium salt may form transiently.

Phase B: Reduction & Cyclization (The Snyder Modification)
  • Reduction: Prepare a solution of SnCl₂·2H₂O (25.0 g, 110 mmol) in Conc. HCl (40 mL). Cool this solution to < 10°C.

  • Addition: Add the cold SnCl₂ solution to the diazonium mixture from Phase A in a steady stream.

    • Thermodynamics: The reaction is exothermic. Monitor temperature closely.

  • Incubation: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 2 hours.

    • Mechanism:[1][2][3][4][5][6] The diazonium is reduced to the hydrazine, which spontaneously attacks the adjacent ketone carbonyl (intramolecular condensation) to close the pyrazole ring.

  • Workup: The product usually precipitates as a tan or beige solid. If precipitation is incomplete, concentrate the solution under reduced pressure to half volume.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with dilute HCl (0.1 N, 50 mL) followed by cold water (2 x 50 mL) to remove tin salts.

Purification
  • Crude Purity: typically 85–90%.

  • Recrystallization: Dissolve the crude acid in hot Acetic Acid (AcOH). Add activated charcoal if colored impurities persist. Filter hot and allow to cool slowly.

  • Alternative: Dissolve in aqueous NaHCO₃ (forming the sodium salt), filter off insoluble tin residues, and re-precipitate with HCl.

Process Workflow Diagram

Workflow Start Start: 4-Bromoisatin Hydrolysis Hydrolysis (NaOH) Target: Ring Opening Start->Hydrolysis Diazo Diazotization (NaNO2/HCl) Temp: <5°C Hydrolysis->Diazo Add NaNO2 Reduction Reduction (SnCl2) Exothermic Diazo->Reduction Add SnCl2 Cyclization In-situ Cyclization Time: 2h @ RT Reduction->Cyclization Spontaneous Filter Filtration & Acid Wash Cyclization->Filter Product 4-Bromo-1H-indazole-3-COOH Filter->Product

Figure 2: Operational workflow for the batch synthesis.

Critical Analysis & Troubleshooting

Regiochemistry Verification

Unlike the synthesis starting from 3-bromoaniline (which requires separation of 4- and 6-bromoisatin isomers upstream), starting with pure 4-bromoisatin guarantees the 4-bromoindazole regiochemistry.

  • Validation: 1H NMR should show a characteristic pattern for the 4,5,6,7-substituted ring. The H5 proton (adjacent to Br) will show a distinct doublet or dd coupling pattern.

Impurity Management (Tin)

A common issue with SnCl₂ reduction is the carryover of tin salts.

  • Detection: Ash test or ICP-MS.

  • Remediation: If tin levels are high, dissolve the product in 1M NaOH, filter through Celite to remove insoluble tin hydroxides, and re-acidify to pH 3 to recover the product.

Alternative Reductants

If tin waste is a regulatory concern, Sodium Sulfite (Na₂SO₃) can be used.

  • Protocol Adjustment: Pour the diazonium solution into a solution of Na₂SO₃. Heat to 60-70°C to facilitate the conversion of the diazosulfonate to the hydrazine and subsequent cyclization.

References

  • Snyder, H. R., et al. (1952).[1] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012.

  • Vertex AI Search. (2023). Synthesis of 1H-indazole-3-carboxylic acid derivatives. Patent CN112778203A.

  • Lacher, S., et al. (2024).[3] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules, 29, 2705.[7] (Provides context on indazole numbering and halogenation strategies).

  • Organic Syntheses. Indazole-3-carboxylic acid. Coll. Vol. 3, p.475 (1955).

Sources

Application Note: Purification Strategies for 4-Bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 4-bromo-1H-indazole-3-carboxylic acid presents a distinct challenge in organic synthesis. The molecule combines a polar, ionizable carboxylic acid tail with a heterocyclic indazole core that is prone to hydrogen bonding. Standard normal-phase chromatography often fails, resulting in severe peak tailing ("streaking") and irreversible adsorption to silica silanols.[1]

This guide provides a hierarchical purification strategy. We prioritize Acid-Base Precipitation as the primary isolation method due to its scalability and efficiency. For higher purity requirements, we detail Reverse Phase (C18) Flash Chromatography as the superior chromatographic choice, followed by a Modified Normal Phase protocol for specific solubility cases.

Chemical Properties & Purification Logic[2]

To design an effective protocol, we must understand the intermolecular forces at play:

FeatureChemical BehaviorPurification Impact
Carboxylic Acid (-COOH) pKa ~3.0 (Predicted).[2] Ionizes at neutral pH.Causes strong interaction with silica silanols, leading to streaking.[1] Requires acidic mobile phase.
Indazole Core (NH) Hydrogen bond donor (N-1) and acceptor (N-2).[1]Increases polarity and potential for aggregation. Low solubility in non-polar solvents (Hexane/Heptane).
4-Bromo Substituent Lipophilic, electron-withdrawing.Increases retention on C18 (Reverse Phase) compared to non-halogenated analogs.[1]
The "Streaking" Problem

On unmodified silica gel, the carboxylic acid proton exchanges with the surface silanols (


). This dynamic equilibrium causes the analyte to elute over a wide volume rather than a tight band.
  • Solution: We must lower the pH of the mobile phase (using Acetic or Formic Acid) to suppress ionization (

    
    ) and occupy silanol sites.
    

Workflow Visualization

The following diagram outlines the decision matrix for purifying this compound.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Protocol 1: Acid-Base Extraction (Bulk Cleanup) Start->AcidBase First Pass SolubilityCheck Solubility Check (DCM vs. MeOH/Water) RPC Protocol 2: Reverse Phase (C18) (Recommended) SolubilityCheck->RPC Soluble in MeOH/ACN NPC Protocol 3: Normal Phase Silica (Alternative) SolubilityCheck->NPC Soluble in DCM/THF PurityCheck Purity Sufficient? (>95% by HPLC) AcidBase->PurityCheck PurityCheck->SolubilityCheck No FinalProduct Final Product (Solid) PurityCheck->FinalProduct Yes RPC->FinalProduct NPC->FinalProduct

Figure 1: Purification Decision Tree. Note that Acid-Base extraction is the requisite first step to remove bulk non-acidic impurities.

Protocol 1: Acid-Base Extraction (Pre-Purification)

Status: MANDATORY Before attempting chromatography, you must exploit the acidity of the carboxylic acid. This method removes non-acidic byproducts (unreacted starting materials, neutral side products) and is often sufficient for >95% purity.[1]

Reagents
  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.[1]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • 1M Hydrochloric Acid (HCl).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude residue in EtOAc. If insoluble, use a mixture of EtOAc/THF (3:1).

  • Extraction (Basic): Add 1M NaOH (aq) or Sat.

    
    . The this compound will deprotonate and move into the aqueous layer as the sodium salt.
    
    • Tip: Use NaOH if the product is not base-sensitive (indazoles are generally robust).

      
       is gentler but generates gas.
      
  • Wash: Separate the layers. Keep the Aqueous Layer . Wash the aqueous layer twice with fresh EtOAc to remove non-acidic organic impurities.

  • Precipitation (Acidic): Cool the aqueous layer in an ice bath.[3] Slowly add 1M HCl while stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water and Hexanes. Dry under vacuum.

Protocol 2: Reverse Phase Flash Chromatography (C18)

Status: HIGHLY RECOMMENDED If the acid-base workup does not yield sufficient purity, C18 chromatography is the gold standard for polar carboxylic acids. It eliminates the strong adsorption issues seen with silica.

System Setup
  • Stationary Phase: C18 (Octadecyl) functionalized silica (e.g., Biotage SNAP Ultra C18 or equivalent).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH) + 0.1% Formic Acid.[1]

    • Note: The acid modifier is crucial to keep the target molecule protonated and sharp.

Gradient Method
Time (CV)% Mobile Phase BDescription
0 - 15%Equilibration / Injection
1 - 105%

95%
Linear Gradient
10 - 1295%Wash (Elute lipophilic impurities)
12 - 145%Re-equilibration

CV = Column Volume[1]

Loading Strategy
  • Liquid Load: Dissolve sample in DMSO or 1:1 Water/MeOH. Inject directly onto the column.

  • Dry Load: If solubility is poor, adsorb the sample onto C18 silica or Celite, dry it, and pack it into a pre-column.[1]

Protocol 3: Normal Phase Silica Chromatography

Status: ALTERNATIVE (Use only if C18 is unavailable) Use this method only if the compound is strictly insoluble in aqueous systems or if specific impurities require normal phase selectivity.

The "Magic" Solvent System

Standard Hexane/EtOAc will likely fail. You must use a polar system with an acid modifier.

  • Base Solvent: Dichloromethane (DCM) and Methanol (MeOH).[1]

  • Modifier: Acetic Acid (AcOH).[1]

Recommended Mobile Phase: DCM : MeOH : AcOH (95 : 4 : 1) to (90 : 9 : 1).

Step-by-Step Procedure
  • Column Preparation: Slurry pack the silica gel using the starting mobile phase (e.g., DCM with 1% AcOH).[1]

    • Crucial: Pre-treating the silica with the acid-containing solvent neutralizes active sites before the sample touches them.

  • Sample Loading: Dissolve the sample in a minimum amount of DCM/MeOH (9:1). If it precipitates, add a few drops of AcOH to the sample vial.

  • Elution: Run a shallow gradient.

    • Start: 100% DCM (with 1% AcOH).[1]

    • End: 10% MeOH in DCM (with 1% AcOH).

  • Monitoring: The product will likely elute later than expected due to the polar core. Use UV detection at 254 nm and 280 nm.

Analytical Validation (HPLC)

Verify purity using the following analytical method before releasing the batch.

  • Column: C18 Analytical Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Wavelength: 254 nm (Indazole absorption).[1]

  • Mobile Phase:

    • A: Water + 0.05% TFA.

    • B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

References

  • General Synthesis of Indazole-3-carboxylic acids

    • Snyder, H. R., et al. "Synthesis of Indazole-3-carboxylic Acid."[1][6] Journal of the American Chemical Society, vol. 74, no.[1] 8, 1952, pp. 2009–2012. Link

  • Chromatography of Carboxylic Acids

    • Kinnory, D. S., et al. "Chromatography of Carboxylic Acids on a Silica Gel Column with a Benzene-Ether Solvent System."[1][7] Journal of Biological Chemistry, vol. 212, 1955, pp. 385-396.[1] (Foundational text on acid modification). Link

  • Reverse Phase Strategy for Polar Heterocyclics

    • SIELC Technologies. "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column." Application Note. Link

  • Mobile Phase Modifiers

    • Dolan, J. W.[1] "Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC North America, vol. 28, no.[1] 12, 2010. (Discusses pH control for ionizable analytes). Link

Sources

Application Notes and Protocols for the Biological Screening of 4-bromo-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2] This bicyclic heterocyclic system is present in numerous compounds that have entered clinical trials or are already on the market for treating a range of diseases, including cancer, inflammation, and neurological disorders.[3] The 4-bromo-1H-indazole-3-carboxylic acid core, in particular, offers a synthetically tractable starting point for the generation of diverse chemical libraries. Previous research has indicated that derivatives of this scaffold have shown promise as antibacterial agents by targeting the FtsZ protein, and as potential therapeutics for neurological conditions by modulating the 5-HT4 receptor.[4][5] Furthermore, the indazole motif is a common feature in many kinase inhibitors, highlighting the potential for these derivatives to impact cellular signaling pathways implicated in cancer and inflammatory diseases.[3][6]

This document provides a comprehensive, tiered protocol for the biological screening of a library of this compound derivatives. The proposed workflow is designed to efficiently identify and characterize compounds with promising therapeutic potential, starting with broad, high-throughput primary screens and progressing to more focused secondary and mechanistic assays. The causality behind each experimental choice is explained to provide a clear understanding of the screening cascade.

A Tiered Approach to Biological Screening

A successful screening campaign requires a logical and resource-effective progression from a large number of compounds to a small set of well-characterized hits. This protocol is structured in three tiers:

  • Tier 1: Primary Screening. High-throughput assays to broadly assess the biological activity of the entire compound library. This tier focuses on identifying initial "hits" in key therapeutic areas.

  • Tier 2: Secondary Screening & Potency Determination. Confirmation of primary hits and determination of their potency (e.g., IC50 or EC50 values) in more detailed assays. This tier also includes initial assessment of selectivity and cytotoxicity.

  • Tier 3: Mechanistic & Cell-Based Assays. In-depth characterization of the mechanism of action of the most promising leads in relevant cellular models.

Below is a visual representation of the proposed screening cascade:

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening & Potency cluster_tier3 Tier 3: Mechanistic & Cell-Based Assays T1_Start Compound Library of 4-bromo-1H-indazole-3-carboxylic acid derivatives T1_A Antibacterial Screen: FtsZ Polymerization Assay T1_Start->T1_A T1_B Kinase Inhibitor Screen: Broad Kinome Scan (e.g., KINOMEscan) T1_Start->T1_B T1_C GPCR Ligand Screen: 5-HT4 Receptor Binding Assay T1_Start->T1_C T2_A MIC Determination (for antibacterial hits) T1_A->T2_A T2_B IC50 Determination for Top Kinase Hits T1_B->T2_B T2_C Functional 5-HT4 Antagonist Assay T1_C->T2_C T2_D Cytotoxicity Assay (MTT) in relevant cell lines T2_A->T2_D T2_B->T2_D T3_A Anti-inflammatory Assay: NF-κB Reporter Assay T2_B->T3_A T3_C Downstream Signaling Pathway Analysis (Western Blot) T2_B->T3_C T2_C->T2_D T3_B Neuroprotection Assay: Oxidative Stress Model T2_C->T3_B

Caption: A tiered workflow for the biological screening of this compound derivatives.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly identify compounds that interact with key biological targets previously associated with the indazole scaffold.

Antibacterial Screening: FtsZ Polymerization Assay

Rationale: The bacterial cell division protein FtsZ is a promising target for novel antibiotics, and some 4-bromo-1H-indazole derivatives have been identified as FtsZ inhibitors.[4] A fluorescence polarization (FP)-based competition assay is a robust, high-throughput method to identify compounds that disrupt FtsZ polymerization by competing with a fluorescently labeled GTP analog.[7]

Protocol:

  • Reagent Preparation:

    • Purified FtsZ protein (e.g., from Staphylococcus aureus or Bacillus subtilis).

    • Assay Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 2.5 mM MgCl2, 1 mM EGTA.

    • Fluorescent GTP analog: 2’/3’-O-(N-methylanthraniloyl)-GTP (mant-GTP).

    • Compound library plates: this compound derivatives dissolved in DMSO.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer to each well.

    • Add 50 nL of compound solution from the library plates (final concentration, e.g., 10 µM).

    • Add 5 µL of FtsZ protein solution (final concentration, e.g., 2 µM).

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of mant-GTP solution (final concentration, e.g., 100 nM).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no FtsZ) controls.

    • Compounds showing significant inhibition (e.g., >50%) are considered primary hits.

Kinase Inhibitor Screening: Broad Kinome Scan

Rationale: The indazole scaffold is a common feature in many kinase inhibitors.[3] A broad kinome scan, such as the KINOMEscan™ platform, provides a rapid and comprehensive assessment of a compound's interaction with a large panel of human kinases.[8][9][10] This approach can identify both potent inhibitors and provide an early indication of selectivity.

Protocol (Conceptual - based on KINOMEscan™ methodology):

  • Assay Principle: A competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.

  • Procedure:

    • Submit the this compound derivatives to a commercial provider of kinome scanning services (e.g., Eurofins Discovery).

    • Typically, compounds are screened at a single concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis:

    • Results are typically provided as percent of control, where a lower percentage indicates stronger binding.

    • Hits are identified as compounds that show significant inhibition of one or more kinases (e.g., >90% inhibition). The data can be visualized using a "tree-spot" diagram to illustrate the selectivity profile.

G-Protein Coupled Receptor (GPCR) Ligand Screening: 5-HT4 Receptor Binding Assay

Rationale: Certain indazole derivatives have been shown to act as antagonists of the 5-HT4 receptor, suggesting potential applications in treating neurological and gastrointestinal disorders.[5][11] A radioligand binding assay is a classic and reliable method to identify compounds that bind to a specific receptor.[12][13]

Protocol:

  • Reagent Preparation:

    • Membrane preparation from cells expressing the human 5-HT4 receptor.

    • Assay Buffer: 50 mM HEPES (pH 7.4).

    • Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).

    • Non-specific binding control: A high concentration of a known 5-HT4 antagonist (e.g., 10 µM GR113808).

    • Compound library plates.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, [3H]-GR113808 (at a concentration near its Kd, e.g., 0.2 nM), and the test compound (e.g., at 10 µM).

    • For each compound, also prepare a well for determining non-specific binding, which includes the non-specific binding control instead of the test compound.

    • Incubate for 30 minutes at 25°C.

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each compound.

    • Compounds that significantly inhibit the specific binding of [3H]-GR113808 (e.g., >50%) are considered primary hits.

Tier 2: Secondary Screening and Potency Determination

The goal of Tier 2 is to confirm the activity of primary hits, determine their potency, and assess their initial safety profile.

Minimum Inhibitory Concentration (MIC) Determination

Rationale: For hits from the FtsZ screen, it is essential to determine their antibacterial efficacy against whole bacterial cells. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Protocol (Broth Microdilution):

  • Prepare bacterial cultures: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) to the mid-logarithmic phase.

  • Prepare compound dilutions: Perform serial dilutions of the hit compounds in a 96-well plate containing growth medium.

  • Inoculate: Add a standardized inoculum of the bacterial culture to each well.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

IC50 Determination for Kinase Inhibitors

Rationale: For hits from the kinome scan, determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of their potency. This is typically done using a dose-response curve.

Protocol:

  • Follow the protocol for the relevant kinase assay (e.g., a commercial ADP-Glo™ kinase assay).

  • Test the hit compounds over a range of concentrations (e.g., 10-point dose-response curve).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Functional 5-HT4 Antagonist Assay

Rationale: A binding assay does not distinguish between agonists, antagonists, and inverse agonists. A functional assay is required to characterize the nature of the interaction of the hit compounds with the 5-HT4 receptor.[15]

Protocol (cAMP Assay):

  • Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the hit compound.

    • Stimulate the cells with a 5-HT4 agonist (e.g., serotonin) at a concentration that elicits a sub-maximal response (e.g., EC80).

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the hit compound concentration.

    • A decrease in cAMP levels in the presence of the hit compound indicates antagonist activity. Calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to assess the general cytotoxicity of the hit compounds to ensure that the observed biological activity is not due to non-specific cell death. The MTT assay is a widely used colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

Protocol:

  • Cell Culture: Plate relevant cell lines (e.g., a human cancer cell line for kinase inhibitors, a neuronal cell line for 5-HT4 antagonists, and a non-cancerous human cell line like HEK293) in a 96-well plate.

  • Compound Treatment: Add various concentrations of the hit compounds to the cells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percent cell viability relative to untreated controls and determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation: Summary of Screening Results

The following tables provide a template for summarizing the data obtained from the screening cascade.

Table 1: Tier 1 Primary Screening Hits

Compound IDFtsZ Inhibition (%) @ 10 µMTop Kinase Hit(s) (% Inhibition @ 1 µM)5-HT4 Binding Inhibition (%) @ 10 µM
BI-00185.2Aurora Kinase A (98.5)12.3
BI-00212.5-78.9
BI-00392.1-5.6
............

Table 2: Tier 2 Potency and Cytotoxicity Data

Compound IDMIC (µg/mL) vs. S. aureusAurora Kinase A IC50 (nM)5-HT4 Antagonist IC50 (nM)HEK293 CC50 (µM)
BI-001>12825.4>10,00015.2
BI-002>128>10,00089.7>50
BI-0034>10,000>10,00025.8
...............

Tier 3: Mechanistic and Cell-Based Assays

For the most potent and selective compounds with low cytotoxicity, further investigation into their mechanism of action in a more physiological context is warranted.

Anti-inflammatory Activity: NF-κB Reporter Assay

Rationale: Many kinases play a crucial role in inflammatory signaling pathways. The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key therapeutic strategy.[20][21][22][23] A reporter gene assay provides a quantitative measure of the inhibition of NF-κB activity in a cellular context.[24]

Protocol:

  • Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB-luc.

  • Assay Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Pre-treat the cells with the hit compound for 1-2 hours.

    • Induce NF-κB activation with an inflammatory stimulus (e.g., TNF-α or LPS).

    • Incubate for 6-8 hours.

    • Measure the reporter gene expression (e.g., luminescence for luciferase).

  • Data Analysis: Determine the IC50 of the compound for the inhibition of NF-κB activation.

Neuroprotective Activity: Oxidative Stress Model

Rationale: 5-HT4 receptor modulation has been linked to neuroprotective effects. Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases.[25][26][27][28][29] This assay assesses the ability of hit compounds to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Line: Use a neuronal cell line such as SH-SY5Y or PC12.

  • Assay Procedure:

    • Plate the neuronal cells in a 96-well plate.

    • Pre-treat the cells with the hit compound for 24 hours.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

    • Incubate for another 24 hours.

    • Assess cell viability using the MTT assay or a similar method.

  • Data Analysis: Determine the EC50 of the compound for its neuroprotective effect.

Below is a diagram illustrating a potential neuroprotective signaling pathway that could be investigated.

Neuroprotection_Pathway cluster_pathway Potential Neuroprotective Signaling Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Increased ROS Oxidative_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Survival Cell Survival Apoptosis->Cell_Survival inhibits Compound 4-bromo-1H-indazole- 3-carboxylic acid derivative Target Molecular Target (e.g., 5-HT4R or Kinase) Compound->Target Nrf2 Nrf2 Activation Target->Nrf2 activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS quenches Antioxidant_Enzymes->Cell_Survival promotes

Caption: A potential signaling pathway for neuroprotection against oxidative stress.

Conclusion

The screening protocol outlined in this document provides a comprehensive and logical framework for the biological evaluation of this compound derivatives. By employing a tiered approach, researchers can efficiently identify and characterize compounds with significant therapeutic potential across multiple disease areas, including infectious diseases, oncology, and neurology. The integration of biochemical, cellular, and mechanistic assays ensures a thorough understanding of the biological activity of these promising molecules, paving the way for further lead optimization and preclinical development.

References

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). PubMed. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

  • What are FtsZ inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC. Retrieved from [Link]

  • Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. (2025). ACS Infectious Diseases. Retrieved from [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. Retrieved from [Link]

  • Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure-Activity Relationship Analyses. (2025). PubMed. Retrieved from [Link]

  • Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. (n.d.). MDPI. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis. (n.d.). PLOS One. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Neuroprotective Effect of Antioxidants in the Brain. (n.d.). MDPI. Retrieved from [Link]

  • Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling. (n.d.). PubMed Central. Retrieved from [Link]

  • Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. Retrieved from [Link]

  • Proposed neuroprotective mechanisms underlying the cellular responses... (n.d.). ResearchGate. Retrieved from [Link]

  • 5-HT4 receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. (n.d.). PMC. Retrieved from [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved from [Link]

  • The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (n.d.). MDPI. Retrieved from [Link]

  • New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal. (n.d.). NIH. Retrieved from [Link]

  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (n.d.). MDPI. Retrieved from [Link]

  • Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models. (n.d.). Aston Research Explorer. Retrieved from [Link]

  • What are 5-HT4 receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-1H-indazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-4BR-YIELD-OPT Subject: Yield Improvement & Troubleshooting for 4-Bromo-1H-indazole-3-carboxylic Acid Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Critical Architecture

User Warning: A common failure mode in this synthesis is attempting direct bromination of 1H-indazole-3-carboxylic acid.

  • The Issue: Electrophilic aromatic substitution (bromination) of the indazole core is regioselective for the C5 position, not the C4 position.

  • The Solution: You must establish the C4 bromine regiochemistry before forming the indazole ring. The only scalable, high-fidelity route to the 4-bromo isomer is the modified Sandmeyer-Pinner cyclization starting from 4-bromoisatin .

The Validated Pathway

The synthesis proceeds via the ring-opening of 4-bromoisatin to the corresponding keto-acid, followed by diazotization and reductive cyclization.

IndazoleSynthesis cluster_controls Critical Control Points Isatin 4-Bromoisatin (Starting Material) KetoAcid Aminophenyl Keto-Acid (Intermediate) Isatin->KetoAcid 1. NaOH, Heat (Ring Opening) Diazonium Diazonium Salt (Unstable) KetoAcid->Diazonium 2. NaNO2, H2SO4 < 5°C Hydrazine Aryl Hydrazine Intermediate Diazonium->Hydrazine 3. SnCl2 or Na2SO3 (Reduction) Product 4-Bromo-1H-indazole- 3-carboxylic acid Hydrazine->Product 4. Acid Cyclization (Spontaneous)

Figure 1: Validated synthetic pathway for this compound.

Standard Operating Procedure (SOP)

Phase 1: Alkaline Hydrolysis (Ring Opening)

Objective: Convert 4-bromoisatin to 2-amino-4-bromophenylglyoxylic acid.[1]

  • Protocol: Suspend 4-bromoisatin in 1M NaOH (10 equiv). Heat to 80°C until the suspension becomes a clear, deep orange/red solution.[1]

  • Technical Insight: The 4-bromo substituent provides steric hindrance near the carbonyl. Ensure complete dissolution before proceeding. If solid remains, the lactam ring has not opened, and the subsequent diazotization will fail.[1]

Phase 2: Diazotization (The Bottleneck)

Objective: Generate the diazonium salt without thermal decomposition.

  • Protocol: Cool the hydrolyzed solution to 0°C . Add NaNO2 (1.1 equiv) as a saturated aqueous solution subsurface to avoid NO gas escape.[1] Add this mixture dropwise into a pre-cooled (0°C) solution of H2SO4 or HCl.

  • Critical Parameter: Temperature must remain < 5°C .

  • Why it fails: The 4-bromo substituent destabilizes the diazonium salt compared to the unsubstituted analog. If the temperature spikes, the diazonium group leaves (dediazoniation), forming phenolic byproducts (tars).[1]

Phase 3: Reductive Cyclization

Objective: Reduce diazonium to hydrazine, which spontaneously cyclizes to the indazole.[1]

  • Reagent Choice: Stannous Chloride (SnCl2) vs. Sodium Sulfite (Na2SO3).[1][2]

    • Recommendation: Use SnCl2 (2.5 equiv) in conc.[1] HCl for highest reliability on small scale (<10g).[1] Use Na2SO3 for larger scales to avoid heavy metal waste, though pH control is trickier.[1]

  • Protocol (SnCl2 method): Add the cold diazonium solution to a solution of SnCl2/HCl at 0°C. Stir for 1h, then allow to warm to RT. The product often precipitates as the reaction warms.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thermal decomposition of the diazonium intermediate. Root Cause: The reaction exothermed above 5°C during the addition of the nitrite or the acid. Corrective Action:

  • Use an internal thermometer, not just a bath thermometer.[1]

  • Slow the addition rate of NaNO2.

  • Ensure efficient stirring to prevent "hot spots" in the reactor.

Issue 2: "Yield is low (<30%), and I see starting material."

Diagnosis: Incomplete ring opening of the isatin. Root Cause: 4-Bromoisatin is less soluble than isatin. Corrective Action:

  • Increase the duration of the NaOH hydrolysis step.

  • Do not proceed to acidification until the solution is completely clear (no suspended solids).

Issue 3: "I cannot filter the product; it's a slimy emulsion."

Diagnosis: Tin salt contamination (if using SnCl2).[1][2] Root Cause: Sn(OH)2 or tin oxides form gelatinous precipitates at neutral pH.[1] Corrective Action (The Workup Fix):

  • Option A: Wash the filter cake with dilute HCl (1M) to dissolve tin salts.

  • Option B: If the product is stuck in the mother liquor, add Rochelle's Salt (Potassium Sodium Tartrate) .[1] This chelates the tin, breaking the emulsion and allowing for clean filtration or extraction.[1]

Yield Optimization Matrix

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent (Step 1) WaterWater + 10% EtOH Improves solubility of 4-bromoisatin, ensuring complete hydrolysis.[1]
Acid (Step 2) HClH2SO4 (20%) Sulfate counter-ions often stabilize diazonium salts better than chlorides for electron-poor rings.[1]
Reductant SnCl2 (2.2 equiv)SnCl2 (2.5 equiv) Slight excess ensures rapid reduction, outcompeting side reactions.[1]
Temperature 0°C - 5°C-5°C - 0°C The 4-bromo diazonium species is fragile; lower temp improves stability.

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified LowYield Low Yield (<40%) Start->LowYield Purity Low Purity / Tar Start->Purity Filtration Filtration Issues Start->Filtration CheckSM Is SM remaining? LowYield->CheckSM Tar Black Tar Formed? Purity->Tar Tin Using SnCl2? Filtration->Tin Hydrolysis Incomplete Hydrolysis Increase NaOH time/temp CheckSM->Hydrolysis Yes Diazotization Diazonium Decomposition Check Temp < 5°C CheckSM->Diazotization No Exotherm Runaway Exotherm Slow Addition Rate Tar->Exotherm Yes Isomers Wrong Isomer (5-Br)? Check Starting Material Tar->Isomers No Rochelles Use Rochelle's Salt or 1M HCl Wash Tin->Rochelles Yes pH Check pH Isoelectric point ~3.5 Tin->pH No

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Standard Isatin Route: Journal of Medicinal Chemistry, 2000, 43 (23), 4173–4192.[1] (Describes the general conversion of substituted isatins to indazole-3-carboxylic acids). Link[1]

  • Scale-Up & Safety: Organic Process Research & Development, 2004, 8 (6), 1065–1071.[1] (Details safety concerns regarding diazonium intermediates on scale). Link[1]

  • Patent Methodology: Pfizer Inc., WO2010059658.[1] (Provides specific industrial protocols for 1H-indazole-3-carboxylic acid derivatives). Link

  • Alternative Reductants: Tetrahedron Letters, 2005, 46 (12), 2097-2099.[1] (Comparison of SnCl2 vs Na2SO3 for diazonium reduction). Link

Sources

optimization of reaction conditions for 4-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-1H-indazole-3-carboxylic Acid

Section 1: Executive Technical Overview

Subject: Regioselective Synthesis & Optimization of this compound CAS Registry Number: (Analogous to 1H-indazole-3-carboxylic acid: 4498-67-3; 4-bromo isomer specific CAS may vary by salt form). Primary Application: Critical scaffold for PARP inhibitors, kinase inhibitors, and fragment-based drug discovery (FBDD) where the 4-position halogen provides a unique vector for structure-activity relationship (SAR) exploration.

The Core Challenge: Unlike the 5-bromo isomer, which can be accessed via direct bromination of indazole-3-carboxylic acid (due to electronic directing effects favoring the 5-position), the 4-bromo isomer cannot be synthesized by direct halogenation . Direct bromination of the indazole core yields a mixture predominantly containing 5-bromo and 7-bromo products.

The Solution: To guarantee regiochemical fidelity, the synthesis must proceed via a pre-functionalized ring closure strategy , most reliably the Modified Isatin Route . This protocol starts from 4-bromoisatin, ensuring the bromine atom is "locked" in the correct position before the heterocyclic ring is formed.

Section 2: Optimized Synthetic Workflow (The Isatin Route)

This workflow utilizes a Sandmeyer-type sequence involving alkaline hydrolysis, diazotization, and reductive cyclization.

Step-by-Step Protocol

1. Ring Opening (Hydrolysis)

  • Reagents: 4-Bromoisatin, NaOH (10-20% aq).

  • Conditions: Heat to 80–90°C for 1–2 hours.

  • Mechanism: Hydrolysis of the lactam bond yields sodium 2-amino-6-bromophenylglyoxylate.

  • Critical Control Point: Ensure complete dissolution and color change (typically from orange/red to pale yellow/clear). The 4-bromo substituent provides steric bulk near the carbonyl; ensure adequate heating but avoid prolonged boiling to prevent debromination.

2. Diazotization

  • Reagents: NaNO₂ (1.1 equiv), HCl (conc.), H₂O.

  • Conditions: Strictly < 5°C (Ice/Salt bath).

  • Protocol: Acidify the glyoxylate solution carefully to pH < 2. Add NaNO₂ solution dropwise subsurface to prevent NOₓ gas escape.

  • Why: Formation of the diazonium salt is exothermic and unstable. Higher temperatures lead to phenol formation (diazonium hydrolysis) or decomposition.

3. Reductive Cyclization (The "Snyder" Modification)

  • Reagents: SnCl₂·2H₂O (Stannous Chloride) in conc. HCl.

  • Conditions: Add the cold diazonium solution into the stannous chloride solution at 0°C, then allow to warm to RT.

  • Alternative (Green Chemistry): Sodium Sulfite (Na₂SO₃) reduction. Note: SnCl₂ is often more robust for sterically hindered substrates like the 4-bromo derivative.

  • Mechanism: Reduction of the diazonium to the hydrazine intermediate, which spontaneously cyclizes (condenses with the alpha-keto group) to form the indazole ring.

Section 3: Visual Workflow & Logic

G cluster_trouble Critical Control Points Start Start: 4-Bromoisatin Hydrolysis Step 1: Alkaline Hydrolysis (NaOH, 90°C) Start->Hydrolysis Ring Opening Intermediate1 Intermediate: 2-Amino-6-bromophenylglyoxylate Hydrolysis->Intermediate1 Diazotization Step 2: Diazotization (NaNO2, HCl, <5°C) Intermediate1->Diazotization Acidification + NaNO2 Intermediate2 Intermediate: Diazonium Salt Diazotization->Intermediate2 TempControl Temp > 5°C during Step 2 leads to Phenol impurity Diazotization->TempControl PHControl pH > 2 during Step 2 prevents Diazotization Diazotization->PHControl Reduction Step 3: Reductive Cyclization (SnCl2/HCl or Na2SO3) Intermediate2->Reduction Reduction to Hydrazine Product Final Product: This compound Reduction->Product Spontaneous Cyclization

Caption: Figure 1. Optimized synthetic pathway for this compound via the modified Isatin route, highlighting critical process parameters.

Section 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (< 40%) Incomplete hydrolysis of Isatin.Increase Step 1 temperature to 90°C and check solubility. 4-Bromoisatin is less soluble than unsubstituted isatin.
Red/Orange Impurity Azo coupling (side reaction).Ensure the diazonium solution is added slowly to the reducing agent, not vice versa. Excess nitrite can also cause this; use starch-iodide paper to confirm endpoint.
Product is "Sticky" / Gum Tin salts contamination (if using SnCl₂).Perform a thorough workup: Dilute with water, adjust pH to ~3-4 to precipitate the free acid, but avoid pH > 7 where tin hydroxides form gels. Wash the solid with dilute HCl.
De-bromination Over-reduction.Avoid using Zinc/HCl. Stick to SnCl₂ or Na₂SO₃. Keep reaction temperature controlled during the reduction addition.
Incomplete Cyclization pH too high during workup.The final cyclization is acid-catalyzed.[1] Ensure the mixture remains acidic (pH 1-2) for at least 30 mins after reduction before adjusting pH for isolation.

Section 5: Frequently Asked Questions (FAQs)

Q1: Can I use direct bromination of indazole-3-carboxylic acid to save money? A: No. Electrophilic bromination of the indazole ring strongly favors the 5-position (and subsequently the 7-position). You will obtain 5-bromo-1H-indazole-3-carboxylic acid as the major product.[2] The 4-position is electronically deactivated and sterically shielded in the direct substitution pathway.

Q2: Why is the temperature critical in Step 2? A: The diazonium intermediate derived from the ortho-amino acid is prone to intramolecular reactions and hydrolysis. If the temperature exceeds 5°C, the diazonium group is replaced by a hydroxyl group (forming a phenol derivative) or undergoes tar-forming decomposition, drastically reducing yield.

Q3: SnCl₂ vs. Na₂SO₃: Which reducing agent is better? A:

  • SnCl₂ (Stannous Chloride): generally provides higher yields and is more robust for sterically hindered substrates like the 4-bromo isomer. However, removing tin residues can be difficult (requires acidic washes).

  • Na₂SO₃ (Sodium Sulfite): is a "greener" alternative and easier to work up, but the reduction kinetics can be slower, potentially leading to side reactions if not monitored carefully.

  • Recommendation: For initial optimization and gram-scale batches, use SnCl₂ .

Q4: How do I purify the final acid? A: The crude acid is often zwitterionic or poorly soluble.

  • Dissolve crude solid in 10% NaOH (aq). Filter off any insoluble impurities.

  • Slowly re-precipitate by adding conc. HCl dropwise to pH ~3.

  • Filter the precipitate and wash with water followed by a small amount of cold methanol to remove colored impurities.

  • Recrystallization solvent: Acetic acid or Ethanol/Water mixtures.

Section 6: References

  • Snyder, H. R., et al. (1952).[3] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society.[1][3]

  • Vertex Pharmaceuticals. (2011). Methods for the preparation of indazole-3-carboxylic acid. US Patent US20110172428A1.

  • BenchChem. (2025).[4] Optimizing reaction conditions for bromo-indazole synthesis. Technical Note.

  • GuideChem. (2024). Preparation of 5-Bromo-1H-indazole-3-carboxylic acid (Analogous protocols).

Sources

Technical Support Center: Synthesis of Substituted Indazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted indazole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The indazole core is a privileged structure in numerous pharmacologically active compounds, and its efficient synthesis is paramount for advancing drug discovery programs.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of these valuable molecules. Here, we will dissect the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed, validated protocols to enhance the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.

I. Challenges in the Formation of the Indazole-3-Carboxylic Acid Core

Question 1: My synthesis of an indazole-3-carboxaldehyde from an indole precursor via nitrosation is giving low yields and a significant amount of a carboxylic acid byproduct. What is happening and how can I prevent this?

Answer: This is a common and insightful observation. The conversion of indoles to indazole-3-carboxaldehydes via nitrosation is a powerful transformation, but it is mechanistically complex and prone to side reactions if not properly controlled.[1]

  • The "Why": Causality of Byproduct Formation The primary reaction proceeds through the nitrosation of the indole at the C3 position to form an oxime intermediate. This intermediate then undergoes a ring-opening and subsequent ring-closure to yield the desired indazole-3-carboxaldehyde.[1] However, under strongly acidic conditions, a competing pathway can become dominant. The N-nitrosoaniline intermediate can evolve into a highly reactive diazonium salt. This diazonium salt can then undergo dediazoniation, and the remaining phenyl glyoxal oxime derivative can be oxidized to the corresponding carboxylic acid.[1]

  • Troubleshooting & Optimization Strategy:

    • Control the Acidity: The key is to maintain a slightly acidic environment. Using an excess of a strong acid like HCl can significantly promote the formation of the carboxylic acid byproduct. An optimized protocol often involves the slow, controlled addition of the indole solution to a pre-formed nitrosating mixture with a carefully controlled stoichiometry of acid (e.g., 2.7 equivalents of HCl to 8 equivalents of NaNO₂).[1]

    • Reverse Addition: Instead of adding the acid to the mixture of indole and sodium nitrite, add the indole solution to the acidic nitrosating mixture. This maintains a low concentration of the nucleophilic indole, which can also help to minimize the formation of dimeric byproducts.[1][2]

    • Temperature Control: Perform the initial addition at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and improve selectivity. The reaction may then be allowed to warm to room temperature or gently heated to ensure completion.[1]

Question 2: I am attempting to synthesize a 2H-indazole derivative using the Davis-Beirut reaction, but the yield is poor, especially with an N-aryl substituent. What are the limitations of this reaction?

Answer: The Davis-Beirut reaction is a robust method for the synthesis of 2H-indazoles from o-nitrobenzylamines, proceeding through a key nitroso imine intermediate under basic conditions.[3][4][5] However, its efficiency can be highly dependent on the nature of the substituents.

  • The "Why": Mechanistic Hurdles The crucial step is the N-N bond-forming heterocyclization. With N-aryl substituents, this cyclization can be significantly slower than with N-alkyl substituents. This sluggishness allows for competing reaction pathways to occur. A primary side reaction is the addition of water (often present in the basic media) to the nitroso imine intermediate, which leads to cleavage of the imine bond and decomposition of the starting material, thus reducing the yield of the desired 2H-indazole.[6]

  • Troubleshooting & Optimization Strategy:

    • Solvent Composition: The amount of water in the reaction medium is critical. While some water is often necessary, an excess can be detrimental. For challenging substrates, consider minimizing the water content or exploring anhydrous conditions, though this may require re-optimization of the base and solvent system.

    • Alternative Synthetic Routes: For N-aryl-2H-indazoles, it may be more efficient to consider alternative synthetic strategies. For example, transition metal-catalyzed C-H activation/annulation reactions of azobenzenes with various coupling partners have emerged as powerful methods for the synthesis of N-aryl-2H-indazoles.[7]

II. Regioselectivity in N-Alkylation: The N1 vs. N2 Challenge

Question 3: My N-alkylation of a substituted indazole-3-carboxylate is producing a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity?

Answer: Achieving regioselective N-alkylation is arguably one of the most significant challenges in indazole chemistry. The indazole anion is a bidentate nucleophile, and the site of alkylation is influenced by a delicate interplay of steric effects, electronic effects, the nature of the base, the solvent, and the electrophile.[8][9][10]

  • The "Why": A Tale of Two Nitrogens The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8] However, the N2 position is often more sterically accessible. The regiochemical outcome depends on whether the reaction is under kinetic or thermodynamic control, and how the chosen conditions influence the relative nucleophilicity of the two nitrogen atoms.

  • Troubleshooting & Optimization Strategy:

    • For Preferential N1-Alkylation:

      • Use a Strong, Non-nucleophilic Base in a Non-polar Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective system for directing alkylation to the N1 position.[8][10] It is postulated that the sodium cation may chelate between the N2 nitrogen and the carbonyl oxygen of the C3-substituent, sterically hindering the N2 position and directing the electrophile to N1.[11]

      • Steric Hindrance at C3: Bulky substituents at the C3 position (e.g., tert-butyl) generally favor N1 alkylation due to increased steric hindrance around the N2 position.[9]

    • For Preferential N2-Alkylation:

      • Electron-Withdrawing Groups on the Benzene Ring: The presence of strong electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂), can electronically favor alkylation at the N2 position.[8][10][12]

      • Mitsunobu Conditions: The Mitsunobu reaction often shows a preference for the formation of the N2-alkylated regioisomer.[12]

Condition Favored Isomer Rationale Reference
NaH in THFN1Chelation of Na⁺ between N2 and C3-carbonyl; steric hindrance.[8][10][11]
Cs₂CO₃ in DMFMixture (often)Common but less selective conditions.[9]
C7-Electron Withdrawing GroupN2Electronic effects favoring N2 nucleophilicity.[8][10]
Mitsunobu ReactionN2Mechanism favors the less sterically hindered nitrogen.[12]

Part 2: Advanced Synthetic Challenges & Solutions

III. Hydrolysis of Indazole-3-Carboxylic Acid Esters

Question 4: I am having difficulty hydrolyzing the ethyl ester of my substituted indazole-3-carboxylic acid. The reaction is sluggish and incomplete even with standard NaOH or KOH hydrolysis. What should I try?

Answer: The hydrolysis of esters on the indazole scaffold can be surprisingly challenging, particularly if the molecule contains sterically hindering substituents or is poorly soluble in standard aqueous/alcoholic solvent systems.

  • The "Why": Steric and Solubility Issues Substituents on the indazole ring or a bulky N1-substituent can sterically hinder the approach of the hydroxide nucleophile to the ester's carbonyl carbon. Furthermore, many substituted indazoles have poor solubility in the aqueous methanol or ethanol solutions typically used for saponification, leading to a slow, heterogeneous reaction.

  • Troubleshooting & Optimization Strategy:

    • Switch to Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for the hydrolysis of hindered esters. It is typically used in a mixture of THF and water, which can improve the solubility of the substrate.[11][13][14]

    • Increase Temperature: If the reaction is slow at room temperature or reflux, consider carefully increasing the temperature. Microwave-assisted hydrolysis can sometimes be effective for particularly stubborn esters, though this requires careful optimization to avoid decomposition.[11][15]

    • Alternative Solvent Systems: For highly hydrophobic substrates, consider using a co-solvent like dioxane or DMF with aqueous base to create a homogeneous reaction mixture.[14][15]

    • Non-Aqueous Hydrolysis: In very challenging cases, non-aqueous hydrolysis methods can be employed. For example, using NaOH in a non-aqueous medium like MeOH/CH₂Cl₂ has been shown to be effective for the saponification of very resistant, sterically hindered esters.[16]

IV. Decarboxylation and Purification Hurdles

Question 5: I am attempting a decarboxylation of a 1-aryl-indazole-3-carboxylic acid and am observing a significant byproduct that I've identified as an N-aryl anthranilonitrile. Why does this ring-opening occur?

Answer: This is a classic and often unexpected challenge in the chemistry of 1-arylindazole-3-carboxylic acids. The thermal decarboxylation in a high-boiling solvent like quinoline can lead to a competing reaction involving the fission of the pyrazole ring.[17]

  • The "Why": Mechanism of Ring Fission While a detailed, universally accepted mechanism is still debated, the formation of the N-aryl anthranilonitrile is particularly pronounced when the 1-aryl substituent bears an electron-withdrawing group (e.g., nitro or chloro). This suggests that the stability of a potential anionic intermediate plays a role. The reaction likely proceeds through a mechanism where the indazole nitrogen attacks the C3a carbon, leading to the opening of the five-membered ring. Subsequent rearrangement and loss of CO₂ would then lead to the observed nitrile product.

  • Troubleshooting & Optimization Strategy:

    • Milder Decarboxylation Methods: Traditional heating in quinoline is harsh. Explore milder, modern decarboxylation methods. Photoredox catalysis, for example, allows for the decarboxylation of aryl carboxylic acids under visible light at much lower temperatures, which can suppress high-energy side reactions like ring fission.

    • Metal-Catalyzed Decarboxylative Cross-Coupling: If the goal is to replace the carboxylic acid with another group (e.g., a halogen), consider a direct decarboxylative halogenation reaction. These reactions often proceed via radical intermediates under much milder conditions than thermal decarboxylation.

Question 6: My final substituted indazole-3-carboxylic acid is difficult to purify. It seems to be contaminated with starting materials and byproducts. What are some effective purification strategies?

Answer: The purification of indazole-3-carboxylic acids can be challenging due to their often-polar nature and potential for zwitterionic character, which can lead to streaking on silica gel.

  • The "Why": Physicochemical Properties The combination of the basic indazole ring and the acidic carboxylic acid group can make these compounds behave unpredictably during chromatography. They can also have limited solubility in common organic solvents.

  • Troubleshooting & Optimization Strategy:

    • Acid/Base Extraction: Before resorting to chromatography, perform a thorough acid/base workup. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, extract the desired product into a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The aqueous layer can then be washed with an organic solvent to remove neutral impurities before being re-acidified to precipitate the pure product.

    • Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. Experiment with a range of solvent systems. For polar compounds, solvent mixtures like ethanol/water, DMF/water, or acetic acid/water can be effective.[10]

    • Chromatography Additives: If column chromatography is necessary, consider adding a small amount of acetic acid or formic acid to the eluent system. This can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation. A typical eluent system might be dichloromethane/methanol with 0.5-1% acetic acid.

    • Reverse-Phase Chromatography: For very polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be an excellent alternative.

Part 3: Experimental Protocols & Data

Protocol 1: Optimized Nitrosation of an Indole to a 1H-Indazole-3-Carboxaldehyde

This protocol is adapted from established procedures and is designed to minimize the formation of carboxylic acid byproducts.[1]

  • Materials:

    • Substituted Indole (1.0 equiv)

    • Sodium Nitrite (NaNO₂) (8.0 equiv)

    • Hydrochloric Acid (HCl), 2 N aqueous solution (2.7 equiv)

    • N,N-Dimethylformamide (DMF)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • In a round-bottom flask cooled to 0 °C, dissolve NaNO₂ in a mixture of deionized water and DMF.

    • Slowly add the 2 N HCl solution to the flask, maintaining the temperature at 0 °C. Stir the resulting nitrosating mixture for 10-15 minutes.

    • In a separate flask, dissolve the substituted indole in DMF.

    • Using a syringe pump, add the indole solution dropwise to the cold nitrosating mixture over a period of 1-2 hours.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 3-12 hours, monitoring by TLC. For less reactive indoles, gentle heating (e.g., 50 °C) may be required.

    • Upon completion, quench the reaction with water and extract the product with EtOAc (3x).

    • Combine the organic layers, wash with water and then brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective N1-Alkylation of an Indazole-3-Carboxylate

This protocol is based on the highly selective method using NaH in THF.[8][10]

  • Materials:

    • Substituted Indazole-3-carboxylate (1.0 equiv)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Alkyl Halide (e.g., pentyl bromide) (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the indazole-3-carboxylate.

    • Add anhydrous THF via cannula and cool the solution to 0 °C.

    • Carefully add the NaH dispersion portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the product with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to separate the desired N1-isomer from any minor N2-isomer and other impurities.

Part 4: Visualizations & Diagrams

Workflow for Troubleshooting N-Alkylation Regioselectivity

G start N-Alkylation gives poor N1:N2 ratio check_base What base and solvent are you using? start->check_base strong_base Strong, non-polar system (e.g., NaH in THF) check_base->strong_base Strong/Non-polar weak_base Weaker, polar system (e.g., K2CO3 or Cs2CO3 in DMF) check_base->weak_base Weak/Polar check_substituents Analyze substituents on the indazole ring strong_base->check_substituents change_to_nah Switch to NaH in THF for improved N1 selectivity weak_base->change_to_nah change_to_nah->check_substituents c7_ewg Electron-withdrawing group at C7? check_substituents->c7_ewg c3_sterics Sterically bulky group at C3? check_substituents->c3_sterics c7_ewg->c3_sterics No favors_n2 This electronically favors N2 alkylation. Consider accepting lower N1 selectivity or redesigning the synthesis. c7_ewg->favors_n2 Yes favors_n1 This sterically favors N1 alkylation. The issue likely lies with the reaction conditions. c3_sterics->favors_n1 Yes no_sterics No significant steric hindrance at C3 c3_sterics->no_sterics No optimize_conditions Ensure anhydrous conditions. Check purity of reagents. Consider temperature effects. favors_n1->optimize_conditions no_sterics->optimize_conditions G Indole Indole Oxime Oxime Indole->Oxime NaNO2, H+ NNitroso N-Nitroso Intermediate RingOpening RingOpening Oxime->RingOpening H2O Aldehyde Indazole-3-carboxaldehyde (Desired Product) RingOpening->Aldehyde Ring Closure Diazonium Diazonium Salt NNitroso->Diazonium Excess H+ OximeDerivative Phenyl Glyoxal Oxime Diazonium->OximeDerivative Dediazoniation CarboxylicAcid Carboxylic Acid (Byproduct) OximeDerivative->CarboxylicAcid Oxidation

Caption: Competing pathways in the nitrosation of indoles.

References

  • Alam, S. & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12896–12904. [Link]

  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]

  • Shi, F., & Larock, R. C. (2010). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 87, 232. [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Zhu, C., Ali, M. M., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2247–2259. [Link]

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from N-Tosylhydrazones and Arynes. Organic Letters, 13(13), 3340–3343. [Link]

  • Suschitzky, H., & Thompson, A. W. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2725-2731. [Link]

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Chen, Y., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1033-1044. [Link]

  • Suschitzky, H., & Thompson, A. W. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2725-2731. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12896-12904. [Link]

  • ScienceMadness Discussion Forum. (2016). Difficult hydrolysis of an hindered ester. [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. [Link]

  • Zhu, C., Ali, M. M., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2247-2259. [Link]

  • Haddadin, M. J., & Firas, H. (2009). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Current topics in medicinal chemistry, 9(15), 1371-1383. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12896-12904. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemguide. (n.d.). Hydrolysing esters. [Link]

  • YouTube. (2021, March 27). 189 CHM2211 Problem Solving Acid Catalyzed Anhydride Hydrolysis. [Link]

  • Google Patents. (2003). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Macmillan Group - Princeton University. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (2018). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. [Link]

Sources

scale-up issues for 4-bromo-1H-indazole-3-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Development for 4-Bromo-1H-Indazole-3-Carboxylic Acid

Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Scale-Up Protocols, Troubleshooting & Safety for Batch Production

Introduction: The Strategic Importance of the 4-Bromo Scaffold

The This compound core is a critical pharmacophore in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.

The 4-position halogen is electronically unique. Unlike the 5- or 6-positions, which are easily accessed via direct electrophilic halogenation of the indazole core, the 4-position is sterically and electronically deactivated in the formed indazole ring. Consequently, you cannot simply brominate indazole-3-carboxylic acid to get the 4-bromo derivative; you will almost exclusively obtain the 5-bromo isomer.

The Solution: The bromine must be installed before the heterocycle is formed. The most robust, scalable route involves the Sandmeyer-Snyder cyclization starting from 4-bromoisatin .

Module 1: Synthetic Route & Stoichiometry

Route Selection: Modified Snyder Synthesis Scale: 100g – 1kg (Pilot Batch)

The synthesis proceeds in three distinct phases within a single process stream (telescoping is possible but isolation of the intermediate is recommended for purity).

  • Alkaline Hydrolysis: Ring opening of 4-bromoisatin to the keto-acid.

  • Diazotization: Conversion of the amine to the diazonium salt.

  • Reductive Cyclization: SnCl₂-mediated reduction to the hydrazine, which spontaneously cyclizes.

Process Flow Diagram (DOT)

G Start 4-Bromoisatin (Starting Material) Step1 Step 1: Hydrolysis (NaOH, 50°C) Target: Keto-Acid Salt Start->Step1 Ring Opening Step2 Step 2: Diazotization (NaNO2, H2SO4, <0°C) Target: Diazonium Salt Step1->Step2 Acidification Step3 Step 3: Reduction (SnCl2 / HCl) Target: Hydrazine Int. Step2->Step3 SnCl2 Addition End 4-Bromo-1H-indazole- 3-carboxylic acid (Final Product) Step3->End Cyclization

Figure 1: The modified Snyder pathway for regioselective synthesis of this compound.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses the specific failure modes users encounter during scale-up.

Phase 1: Hydrolysis & Diazotization

The Protocol: Suspend 4-bromoisatin in water. Add NaOH (1.1 eq) and warm to 50°C. The red suspension should turn into a clear yellow/orange solution. Cool to 0°C. Add NaNO₂ (1.05 eq) before adding acid (inverse addition is safer for scale). Dropwise add this mixture into cold H₂SO₄/Water (-5°C).

Troubleshooting Table

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete hydrolysis of Isatin.Ensure the starting material is fully dissolved and the solution is clear yellow before cooling for diazotization. If solids remain, the isatin ring is still closed and will not diazotize.
Violent Exotherm Fast addition of NaNO₂ or Acid.Safety Critical: Maintain reactor temp <0°C. Use a jacketed reactor with active glycol cooling. Add the nitrite solution subsurface if possible to prevent NOx escape.
Red/Brown Product Azo-coupling side reactions.This occurs if the pH rises during diazotization. Ensure the reaction matrix remains strongly acidic (pH < 1) to prevent the diazonium salt from coupling with the unreacted amine.
Phase 2: Reductive Cyclization (The SnCl₂ Step)

The Protocol: The diazonium solution is added slowly to a solution of Stannous Chloride (SnCl₂, 2.5 eq) in conc. HCl at 0°C.

Q: The reaction turned into a thick, un-stirrable paste (The "Red Mud" issue). What happened? A: You likely added the SnCl₂ to the diazonium salt, or the concentration was too high.

  • The Fix: Always add the Diazonium solution TO the SnCl₂ solution . This ensures an excess of reducing agent at all times. If you add SnCl₂ to the diazonium, the transient hydrazine reacts with excess diazonium to form unusable azo-tars.

  • Engineering Control: Dilute the SnCl₂/HCl solution significantly. Use a high-torque overhead stirrer (impeller type: anchor or helical ribbon) to manage the slurry.

Q: I cannot filter the product; the tin salts are clogging the frit. A: Tin emulsions are the bane of this synthesis.

  • The Fix: Do not filter immediately.

    • After the reaction is complete (1-2 hours), dilute with water.

    • Aging: Stir the slurry at room temperature for 4-6 hours. This allows the amorphous tin hydroxides to aggregate into larger, filterable particles.

    • Wash: Wash the filter cake with dilute HCl (to remove trapped Sn species) followed by water.

Module 3: Analytical Controls & Purity

In-Process Control (IPC):

  • HPLC: Monitor the disappearance of the "Open Ring" intermediate (Keto-acid).

  • Visual: The diazonium solution must be clear. Turbidity suggests undissolved isatin or premature decomposition.

Product Specification (Typical):

  • Appearance: Beige to light brown solid.

  • 1H NMR (DMSO-d6):

    • δ 13.8 (br s, 1H, COOH)

    • δ 13.4 (br s, 1H, NH)

    • δ 7.8 (d, 1H), 7.6 (d, 1H), 7.4 (t, 1H) — Note the splitting pattern. 4-bromo substitution leaves the 5, 6, and 7 protons. You should see a doublet, a triplet, and a doublet (or dd).

Module 4: Safety & Handling (SDS Highlights)

1. Diazonium Salts (Shock Sensitivity): While the intermediate diazonium sulfate is kept in solution, never let the reaction mixture dry out completely before the reduction step. Dry diazonium salts can detonate.

2. Stannous Chloride (SnCl₂): Corrosive and toxic.[1][2] The reaction generates significant heat upon mixing with acid.

  • Waste Disposal: The filtrate contains high levels of Tin (Sn). Do not pour down the drain. Segregate as "Heavy Metal Aqueous Waste."

3. 4-Bromoisatin: Irritant to eyes and respiratory system.[2][3] Handle in a fume hood.

References

  • Snyder, H. R., et al. (1952).[4] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society. Link

    • Foundational text for the Isatin -> Indazole ring contraction mechanism.
  • Luo, G., et al. (2006). Regioselective Synthesis of Indazole-3-carboxylic Acids. Journal of Organic Chemistry. Link

    • Details the regioselectivity confirming that 4-substituted is
  • Vacher, B., et al. (1998). Novel derivatives of indazole-3-carboxylic acid. Journal of Medicinal Chemistry. Link

    • Provides experimental details on the SnCl2 reduction workup.
  • Application Note: Handling of Diazonium Intermediates in Scale-Up. Organic Process Research & Development. Link

    • General guidance on safety parameters for exothermic diazotiz

Sources

Technical Support Center: Analysis of 4-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical solutions for identifying impurities using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for analyzing this compound and its impurities?

A1: A C18 stationary phase is the most common and effective choice for the reversed-phase HPLC analysis of indazole derivatives like this compound.[1][2] The moderate polarity and aromatic nature of the analyte interact well with the hydrophobic C18 chains, providing good retention and separation from potential impurities.[2] For high-throughput analysis, columns with smaller particle sizes (e.g., <3 µm) can be utilized.[3]

Q2: Why is an acidic modifier, like formic or phosphoric acid, necessary in the mobile phase?

A2: The inclusion of an acidic modifier is critical for achieving sharp, symmetrical peaks. This compound is an acidic compound. At a mobile phase pH close to its pKa, the analyte can exist in both its ionized (carboxylate) and non-ionized (carboxylic acid) forms, leading to peak splitting or severe tailing. By adding an acid like formic acid (typically 0.1%), the mobile phase pH is lowered, suppressing the ionization of the carboxylic acid group. This ensures the analyte is in a single, non-ionized state, promoting better interaction with the stationary phase and resulting in improved peak shape.[2] Furthermore, the acid protonates free silanol groups on the silica-based stationary phase, minimizing secondary interactions that can also cause peak tailing.[2]

Q3: What are the likely process-related impurities I should look for?

A3: Impurities are often related to the synthetic route. Common methods for synthesizing the indazole-3-carboxylic acid core involve the cyclization of ortho-substituted phenyl derivatives.[4] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Such as substituted o-aminophenylacetic acid amides or esters.[4]

  • Reaction Intermediates: Depending on the specific pathway, intermediates from nitrosation or diazotization steps may be present.[4][5]

  • By-products: Side reactions can lead to by-products. For instance, if synthesis involves nitrosation of an indole precursor, dimers can form as a significant side product.[5]

Q4: Can this compound degrade? What are potential degradation products?

A4: Indazole derivatives can be susceptible to degradation under stress conditions (e.g., light, heat, extreme pH). Common degradation pathways for related indazole structures include oxidation and hydroxylation on the indazole ring or alkyl chains.[6][7] While this compound itself is relatively stable, decarboxylation under harsh thermal stress could be a potential, though minor, degradation pathway. Always perform forced degradation studies (acid, base, peroxide, heat, light) to comprehensively identify potential degradants.

HPLC Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Observation: The main analyte peak for this compound is asymmetrical, with a pronounced tail or a leading edge (fronting).

  • Probable Causes & Solutions:

    • Insufficient Mobile Phase Buffering (Tailing): The mobile phase pH may be too close to the analyte's pKa, causing partial ionization.

      • Solution: Ensure the concentration of your acidic modifier (e.g., formic acid, acetic acid) is sufficient, typically 0.1% (v/v). If tailing persists, consider using a buffer with a pKa at least 2 pH units away from the analyte's pKa.

    • Secondary Silanol Interactions (Tailing): Active, un-capped silanol groups on the stationary phase can interact with the polar groups of the analyte.

      • Solution: Use a modern, high-purity, end-capped C18 column. Increasing the acidic modifier concentration or adding a competitive base like triethylamine (TEA) in small amounts (e.g., 0.05%) can sometimes help, but this may affect mass spectrometry compatibility.

    • Column Overload (Fronting): Injecting too much sample mass can saturate the stationary phase.[8]

      • Solution: Dilute the sample and inject a smaller volume or a lower concentration. A good starting point is to reduce the concentration by a factor of 10 and re-inject.[8]

    • Sample Solvent Incompatibility (Tailing or Splitting): If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a high-aqueous mobile phase), the peak shape can be distorted.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[9]

Problem 2: Inconsistent Retention Times

  • Observation: The retention time of the main peak shifts between injections or across a sequence.

  • Probable Causes & Solutions:

    • Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection, especially important for gradient methods.

      • Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.[8]

    • Mobile Phase Composition Change: Selective evaporation of the more volatile organic component (e.g., acetonitrile) can alter the mobile phase composition over time.

      • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily to ensure consistency.

    • Temperature Fluctuations: Column temperature variations can significantly impact retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature (e.g., 30 °C). This is crucial for reproducible chromatography.[8]

    • Pump or Leak Issues: An unstable flow rate due to pump malfunctions (e.g., air bubbles, faulty check valves) or leaks in the system will cause retention time drift.[10]

      • Solution: Degas the mobile phase thoroughly.[10] Purge the pump to remove any trapped air bubbles. Perform a system pressure test to check for leaks.

Problem 3: Appearance of Extraneous or "Ghost" Peaks

  • Observation: Unexpected peaks appear in the chromatogram, often in the blank injection or inconsistently across samples.

  • Probable Causes & Solutions:

    • Carryover from Previous Injection: Highly retained impurities from a previous, more concentrated sample may elute in a subsequent run.

      • Solution: Implement a robust needle wash protocol on the autosampler. Inject a blank (or multiple blanks) after a high-concentration sample to confirm the system is clean. A strong solvent wash (e.g., 50:50 acetonitrile:isopropanol) can be effective.

    • Contamination in Mobile Phase or System: Impurities in the solvents, buffer components, or leaching from system components can cause ghost peaks, especially in gradient analysis.[8]

      • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous mobile phases. Run a gradient with no injection to diagnose contamination from the mobile phase or system.

    • Late Elution from a Previous Run: A compound from a prior injection may have been retained on the column and is now eluting in the current chromatogram.[8]

      • Solution: Extend the run time of the gradient or add a high-organic wash step at the end of each run to ensure all compounds have eluted before the next injection.

Experimental Protocols & Data

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for method development. It should be validated for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector.

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or use PDA to screen from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Table 1: Potential Impurities and Expected Chromatographic Behavior
Potential Impurity Likely Origin Expected Relative Retention Time (RRT) Notes
4-bromo-1H-indazoleDecarboxylation< 1.0More non-polar than the parent acid, will elute earlier.
Unreacted Starting MaterialsSynthesisVariesTypically more polar; will likely elute earlier.
Dimerization By-productsSynthesis> 1.0Larger, more complex molecules; will likely elute later.
Oxidized/Hydroxylated SpeciesDegradation< 1.0Increased polarity from -OH group will lead to earlier elution.

Visual Workflows

Impurity Identification Workflow

The following diagram illustrates the logical flow for identifying and characterizing impurities in your sample.

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

References

Sources

optimizing solvent systems for 4-bromo-1H-indazole-3-carboxylic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 4B-IND-PUR-001 Subject: Optimization of Solvent Systems for 4-Bromo-1H-indazole-3-carboxylic Acid Purification Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The "Brick Dust" Challenge

You are likely reading this because your crude this compound (4-Br-InCA) is behaving like "brick dust"—insoluble in standard organic solvents, yet retaining stubborn impurities.[1][2]

This molecule presents a classic purification paradox common in heterocyclic chemistry:

  • High Polarity/Melting Point: The indazole core (H-bond donor/acceptor) combined with the C3-carboxylic acid creates a rigid crystal lattice with high lattice energy.[1]

  • Lipophilicity: The 4-bromo substituent adds significant lipophilicity and steric bulk near the active sites, reducing solubility in water while the polar groups prevent solubility in hexanes or DCM.[1][2]

This guide moves beyond generic protocols to provide a self-validating purification strategy based on the specific physicochemical properties of the 4-bromo derivative.

Module 1: Solubility Profiling & Solvent Selection

The Core Principle: You cannot rely on standard "like dissolves like" rules here. You must exploit the Amphoteric Switch .[1][2] The molecule has an acidic proton (COOH, pKa ~3.[1][2]0) and a basic/neutral nitrogen pair.[1][2]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsInteraction MechanismSuitability for 4-Br-InCA
Non-Polar Hexane, TolueneVan der Waals onlyPoor. Use only as an anti-solvent to force precipitation.[1][2]
Chlorinated DCM, ChloroformWeak dipolePoor. The crystal lattice energy is too high for DCM to overcome.[1][2]
Polar Aprotic DMSO, DMF, DMAcStrong dipole-dipoleExcellent (Dissolving). Good for reaction media, but difficult to remove (high boiling point).[1][2]
Polar Protic Methanol, EthanolH-bondingModerate. Soluble only at reflux.[1][2] Good for recrystallization when mixed with water.[2][3]
Acidic Glacial Acetic AcidProtonation/SolvationHigh. Excellent recrystallization solvent; disrupts intermolecular H-bonds.[1][2]
Basic Aqueous 1M NaOH, Na₂CO₃Deprotonation (Salt formation)High. Converts insoluble acid to soluble carboxylate salt.[1][2] Key purification lever.
Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent system based on your immediate objective (Extraction vs. Recrystallization).

SolventSelection Start Objective BulkPurify Bulk Purification (>5g Crude) Start->BulkPurify Polish Final Polishing (<99% Purity) Start->Polish AcidBase Acid-Base Swing (Chemical Purification) BulkPurify->AcidBase Recryst Recrystallization Polish->Recryst Solvent1 Dissolve: 1M NaOH or 10% Na2CO3 (Forms Soluble Salt) AcidBase->Solvent1 Precip Precipitate: HCl or Citric Acid (Regenerates Solid) Solvent1->Precip CheckImpurity Impurity Profile? Recryst->CheckImpurity NonPolarImp Non-Polar Impurities (e.g., 4-bromoindazole) CheckImpurity->NonPolarImp PolarImp Polar/Inorganic Salts CheckImpurity->PolarImp Solvent2 Glacial Acetic Acid (Reflux -> Cool) NonPolarImp->Solvent2 Solvent3 Ethanol/Water (80:20) (Reflux -> Cool) PolarImp->Solvent3 caption Figure 1: Solvent Decision Tree for 4-Br-InCA Purification

Module 2: The Acid-Base Swing (Primary Purification)

This is the "workhorse" method.[1][2] It separates your product from non-acidic impurities (like decarboxylated 4-bromoindazole or unreacted starting materials) without thermal stress.[1][2]

Mechanism: 4-Br-InCA + NaOH


 4-Br-InCA-Na (Water Soluble) + H₂O
Impurities remain insoluble solids or oils.[1][2]

Protocol:

  • Dissolution: Suspend crude solid in 10 volumes of 1M NaOH (or sat. NaHCO₃ if the impurity profile allows).[1][2] Stir until the solid dissolves.

    • Troubleshooting: If a dark oil remains floating, this is likely non-acidic organic impurity.[1][2]

  • Filtration: Filter the aqueous solution through a Celite pad to remove insoluble mechanical impurities and non-acidic byproducts.[1][2]

  • Washing: Wash the basic aqueous filtrate with a non-polar solvent (e.g., Ethyl Acetate or DCM).[1][2]

    • Why? This pulls out trace organic impurities that are slightly soluble in water.[1][2] Discard the organic layer.[1][2]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl dropwise while stirring vigorously.

    • Target pH: 1–2.

    • Observation: The solution will turn cloudy and precipitate a thick white/off-white solid.[1]

  • Isolation: Filter the precipitate, wash with cold water (to remove NaCl), and dry.[1][2]

AcidBaseWorkflow Crude Crude Mixture (Solid) Base Add 1M NaOH Crude->Base Filter Filter (Celite) Base->Filter Solids Insoluble Solids (Discard) Filter->Solids Filtrate Filtrate (Product as Na-Salt) Filter->Filtrate Wash Wash w/ EtOAc Filtrate->Wash OrgLayer Organic Layer (Discard Impurities) Wash->OrgLayer Acidify Acidify w/ HCl (pH 1-2) Wash->Acidify Product Pure 4-Br-InCA (Precipitate) Acidify->Product caption Figure 2: Acid-Base Purification Workflow

Module 3: Recrystallization Troubleshooting

If the Acid-Base swing yields 95% purity and you need >99%, recrystallization is required.[1][2]

The Risk: Indazole-3-carboxylic acids are prone to decarboxylation at high temperatures, converting your valuable product into 4-bromoindazole.[1][2]

  • Critical Limit: Avoid solvents boiling >120°C unless absolutely necessary.[1][2]

Recommended Systems

System A: Glacial Acetic Acid (Preferred) [1][2]

  • Why: It breaks the strong intermolecular hydrogen bonding of the dimerized carboxylic acids.[1][2]

  • Protocol:

    • Suspend solid in minimal Glacial AcOH.

    • Heat to reflux (118°C). Do not hold at reflux for >15 mins.

    • If not dissolved, add more hot AcOH.[1][2]

    • Cool slowly to RT, then to 4°C.

    • Filter and wash with cold hexanes (to remove trapped acetic acid).[1][2]

System B: Ethanol/Water (Greener) [1][2]

  • Why: Good for removing inorganic salts trapped during the Acid-Base step.[1][2]

  • Protocol:

    • Dissolve solid in boiling Ethanol (95%).

    • Add hot water dropwise until persistent cloudiness appears (the "cloud point").

    • Add a few drops of Ethanol to clear it.[1][2]

    • Cool slowly.

Module 4: Chromatographic Considerations

If chromatography is unavoidable (e.g., separating regioisomers like 5-bromo vs 4-bromo), standard silica columns will fail because the COOH group interacts with silanols, causing severe tailing (streaking).[1][2]

The Fix: You must use an acidic modifier in your mobile phase.[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate + 1% Acetic Acid .[2]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2]

  • Loading: Dissolve the sample in a small amount of THF or DMSO and dry-load onto silica/Celite before adding to the column.[1] Do not try to load with DCM (solubility is too low).[1][2]

FAQ: Troubleshooting Common Failures

Q1: My product "oiled out" instead of crystallizing. What happened? A: This usually happens if the solvent mixture is too polar or cooled too fast.[1][2]

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a glass rod to induce nucleation.[1][2]

Q2: I lost 50% of my mass during the Acid-Base step. A: Check the pH of your filtrate. The pKa is ~3.[1][2][4] If you only acidified to pH 4 or 5, a significant portion of the molecule is still in the soluble carboxylate form.[1][2] You must drive the pH down to 1–2 to ensure complete precipitation.[1][2]

Q3: Can I use Toluene for recrystallization? A: Generally, no.[1][2] While Toluene is excellent for removing color from esters of this molecule [1], the free acid is virtually insoluble in Toluene even at reflux due to the high lattice energy.[1][2]

References

  • Organic Syntheses , Coll.[1][2] Vol. 10, p.460 (2004); Vol. 79, p.186 (2002).[1][2] Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester.[1][2][5]Link[1][2]

  • Journal of Medicinal Chemistry , 53(6), 2324-2328 (2010).[1][2] SAR Study of Granisetron derivatives.[1][2] (Discusses purification of indazole-3-carboxylic acid intermediates). Link[1][2]

  • US Patent 20110172428A1 . Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide.[1][2][6] (Details isolation of polymorphs and solvent choices). Link

  • PubChem Compound Summary . Indazole-3-carboxylic acid.[1][2][4][5][6][7][8][9][10] (Physicochemical properties and pKa data). Link

Sources

Technical Support Center: Synthetic Strategies for 4-Bromo-1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic intermediate. My objective is to provide not just protocols, but the underlying strategic thinking and field-proven insights to help you navigate the common challenges encountered during synthesis.

This document is structured around distinct synthetic strategies, each with its own set of advantages and potential pitfalls. For each strategy, we will explore the core methodology, provide a detailed experimental protocol, and address common issues in a troubleshooting-focused Q&A format.

Introduction: The Importance of this compound

This compound is a key building block in medicinal chemistry. The indazole scaffold is a bioisostere of indole, and its derivatives are known to possess a wide range of pharmacological activities. The specific substitution pattern of this molecule—with a bromine at the 4-position and a carboxylic acid at the 3-position—makes it a versatile precursor for creating complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

Given its utility, having reliable and adaptable synthetic routes is crucial. This guide will focus on two primary, mechanistically distinct approaches:

  • Strategy A: Direct C-3 Carboxylation via Directed ortho-Metalation (DoM). A modern and direct approach starting from 4-bromo-1H-indazole.

  • Strategy B: Classical Cyclization via the Jacobson Indazole Synthesis. A traditional and robust method that builds the indazole ring from an acyclic precursor.

Strategy A: Direct C-3 Carboxylation of 4-Bromo-1H-Indazole

This is arguably the most direct route if the starting material, 4-bromo-1H-indazole, is readily available. The strategy hinges on the deprotonation of the most acidic proton, which is at the C-3 position, using a strong organolithium base. The resulting indazolyl anion is then quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group.

Causality Behind Experimental Choices: The C-3 proton of an N1-protected indazole is significantly more acidic than any of the aromatic protons, allowing for regioselective deprotonation. N1-protection is critical; without it, the acidic N-H proton would be abstracted preferentially. The choice of a protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), is strategic. It is robust to strongly basic conditions but can be cleaved under mild acidic or fluoride-mediated conditions. The use of very low temperatures (-78 °C) is essential to prevent side reactions and decomposition of the organolithium intermediates.

Experimental Workflow Diagram

Strategy_A_Workflow cluster_protection Step 1: N1-Protection cluster_metalation Step 2: Metalation & Carboxylation cluster_deprotection Step 3: Deprotection start 4-Bromo-1H-indazole p1 React with SEM-Cl, NaH in DMF start->p1 Protection sem_protected N1-SEM-protected 4-bromoindazole p1->sem_protected p2 Dissolve in dry THF, cool to -78 °C sem_protected->p2 p3 Add n-BuLi dropwise p2->p3 Deprotonation lithiated C-3 Lithiated Intermediate p3->lithiated p4 Quench with excess dry CO2 (s) lithiated->p4 Carboxylation carboxylated_protected N1-SEM-protected This compound p4->carboxylated_protected p5 Treat with TBAF or acidic workup (HCl) carboxylated_protected->p5 Cleavage final_product 4-Bromo-1H-indazole- 3-carboxylic acid p5->final_product

Caption: Workflow for C-3 Carboxylation of 4-Bromo-1H-Indazole.

Detailed Experimental Protocol

(Part 1: N1-SEM Protection)

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL/g of indazole). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF.

  • Indazole Addition: Dissolve 4-bromo-1H-indazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Protecting Group Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N1-SEM-protected 4-bromoindazole.

(Part 2: Carboxylation and Deprotection)

  • Setup: In a flame-dried, three-neck flask under nitrogen, dissolve the N1-SEM-protected 4-bromoindazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 15 minutes. A color change (e.g., to bright yellow or orange) is typically observed. Stir the resulting solution at -78 °C for 1 hour.[1]

  • Carboxylation: Add a large excess of freshly crushed dry ice (solid CO₂) pellets to the reaction mixture in one portion. The color should dissipate. Allow the mixture to slowly warm to room temperature overnight.

  • Workup & Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Acidify the mixture to pH ~2-3 with 2M HCl. This step simultaneously protonates the carboxylate and initiates the cleavage of the SEM group. Stir vigorously for 1-2 hours.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Troubleshooting & FAQs: Strategy A
Question/Issue Probable Cause(s) Recommended Solution(s)
Why is my yield of the carboxylated product very low or zero? 1. Wet Reagents/Glassware: The organolithium intermediate is extremely sensitive to moisture. 2. Inefficient Deprotonation: The temperature may have risen above -70 °C, causing the n-BuLi to react with the solvent or decompose. 3. Poor Quality n-BuLi: The n-BuLi may have degraded.1. Ensure all glassware is flame-dried under vacuum and all solvents/reagents are strictly anhydrous. 2. Maintain strict temperature control at -78 °C during base addition and stirring. 3. Titrate your n-BuLi solution before use to confirm its molarity.
I isolated my starting material back after the reaction. What happened? 1. Incomplete Deprotonation: Not enough n-BuLi was added, or it was of poor quality. 2. Inefficient CO₂ Quench: The dry ice may have been old (containing a lot of water ice) or the reaction was not exposed to it sufficiently.1. Use 1.1-1.2 equivalents of freshly titrated n-BuLi. 2. Use freshly crushed, high-quality dry ice. Add the reaction mixture to the dry ice (or vice-versa) to ensure rapid and efficient quenching.
TLC/NMR shows multiple brominated products. Why? Halogen-Metal Exchange: n-BuLi can undergo exchange with the bromine atom at the 4-position, leading to debromination or other side reactions, especially if the temperature is not kept sufficiently low.This is a known issue. Ensure the temperature is strictly maintained at -78 °C. Consider using a less reactive organolithium base like lithium diisopropylamide (LDA), which is less prone to halogen-metal exchange, though it may require longer reaction times.
The SEM-group is not cleaving during the acidic workup. The acid concentration or reaction time may be insufficient.After the initial workup, if the protected product is still present, re-subject the crude material to stronger acidic conditions (e.g., 4M HCl in dioxane or THF) and heat gently (e.g., 40-50 °C) while monitoring by TLC.

Strategy B: Jacobson Indazole Synthesis from a Phenylhydrazine Precursor

This classical approach builds the heterocyclic ring system from a suitably substituted o-tolylhydrazine derivative. The key steps are the formation of the N-N bond followed by an intramolecular cyclization. This multi-step route offers high reliability and avoids the use of cryogenic organometallic reagents, making it potentially more scalable.

Causality Behind Experimental Choices: The core of this synthesis is the diazotization of an aniline followed by reduction to a hydrazine. The Sandmeyer reaction is a well-established method for converting an aryl amine into a diazonium salt, which is a versatile intermediate.[2][3] Using a mild reducing agent like stannous chloride (SnCl₂) or sodium sulfite prevents over-reduction. The final step is an acid-catalyzed cyclization, where the hydrazine attacks an in-situ formed electrophilic center on the side chain (often after oxidation of a methyl group to an aldehyde equivalent).

Experimental Workflow Diagram

Strategy_B_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction to Hydrazine cluster_cyclization Step 3: Cyclization & Oxidation start 3-Bromo-2-methylaniline p1 React with NaNO2, HCl (aq) at 0-5 °C start->p1 diazonium Diazonium Salt Intermediate p1->diazonium p2 Add diazonium solution to cold SnCl2/HCl diazonium->p2 hydrazine (3-Bromo-2-methylphenyl)hydrazine p2->hydrazine p3 React with glyoxylic acid or similar C2 synthon hydrazine->p3 Condensation p4 Heat in acidic medium (e.g., H2SO4) p3->p4 Intramolecular Cyclization final_product 4-Bromo-1H-indazole- 3-carboxylic acid p4->final_product

Caption: Workflow for Jacobson Indazole Synthesis.

Detailed Experimental Protocol

(Part 1: Synthesis of (3-Bromo-2-methylphenyl)hydrazine)

  • Setup: In a beaker, dissolve 3-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the internal temperature below 5 °C. Stir for an additional 30 minutes at this temperature. The formation of the diazonium salt is now complete.[4]

  • Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Hydrazine Formation: Slowly add the cold diazonium salt solution to the cold SnCl₂ solution with vigorous stirring. A thick precipitate of the hydrazine salt will form.

  • Isolation: After the addition is complete, stir for 1 hour, then collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold water. To obtain the free hydrazine base, suspend the salt in water, make the solution strongly alkaline with NaOH, and extract the liberated hydrazine into diethyl ether or dichloromethane. Dry the organic extracts and evaporate the solvent carefully (hydrazines can be unstable).

(Part 2: Cyclization to form this compound) This step is a variation of the Fischer indole synthesis adapted for indazoles.

  • Condensation: To a solution of (3-bromo-2-methylphenyl)hydrazine (1.0 eq) in ethanol, add glyoxylic acid monohydrate (1.1 eq). Heat the mixture at reflux for 2-4 hours to form the hydrazone intermediate.

  • Cyclization: Cool the reaction mixture and remove the ethanol under reduced pressure. To the crude hydrazone, add a cyclizing agent such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

  • Reaction: Heat the mixture, typically between 80-120 °C, for several hours. The progress of the intramolecular cyclization should be monitored by TLC.

  • Workup and Isolation: Carefully pour the hot reaction mixture onto crushed ice. The product should precipitate. Adjust the pH to be slightly acidic (~4-5) to ensure the carboxylic acid is protonated. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol/water to yield the final product.

Troubleshooting & FAQs: Strategy B
Question/Issue Probable Cause(s) Recommended Solution(s)
The diazotization reaction turns dark brown/black and fails. The temperature rose above 5-10 °C, causing the diazonium salt to decompose.Maintain strict temperature control (0-5 °C) throughout the NaNO₂ addition. Use an ice-salt bath and add the nitrite solution very slowly.
The yield of hydrazine is low after reduction. 1. Incomplete Diazotization: Insufficient acid or nitrite was used. 2. Over-reduction: The reducing agent was too strong or the reaction was too warm. 3. Decomposition: The free hydrazine base is unstable and may have decomposed during workup.1. Ensure correct stoichiometry and low temperature for diazotization. 2. Add the diazonium salt solution to the SnCl₂ solution, not the other way around, to maintain an excess of reducing agent. Keep the temperature low. 3. Forgo the isolation of the free base. Use the filtered hydrazine salt directly in the next step if the reaction conditions are compatible.
The final cyclization step gives a complex mixture of products. 1. Incorrect Regiochemistry: The cyclization can sometimes proceed in multiple ways if the substrate is not appropriately biased. 2. Decomposition: The conditions (strong acid, high temperature) can cause degradation of the starting material or product.1. For this specific substrate, the regiochemistry is generally well-controlled. However, confirm the structure of your starting aniline. 2. Optimize the reaction temperature and time. Start with milder conditions (e.g., 80 °C) and gradually increase if the reaction is too slow. Consider alternative, milder cyclizing agents.
How do I know my hydrazone intermediate has formed? The hydrazone can often be isolated after the condensation step. Its formation can be confirmed by ¹H NMR (disappearance of the aldehyde proton, appearance of a new imine-like proton) or by mass spectrometry.If you are unsure, remove the solvent after the reflux step and analyze a small crude sample before proceeding with the strong acid cyclization.

Summary and Recommendations

FeatureStrategy A: Direct CarboxylationStrategy B: Jacobson Cyclization
Starting Material 4-Bromo-1H-indazole3-Bromo-2-methylaniline
Key Reagents n-BuLi, Dry Ice, SEM-ClNaNO₂, SnCl₂, Glyoxylic Acid
Key Conditions Cryogenic (-78 °C), AnhydrousLow Temperature (0 °C), then High Temp (100+ °C)
Pros - Fewer steps (if starting material is available) - High regioselectivity- Avoids cryogenic organometallics - More scalable - Uses classical, well-understood reactions
Cons - Requires strict anhydrous and cryogenic conditions - Sensitive to reagent quality (n-BuLi) - Potential for halogen-metal exchange- Multi-step synthesis - Hydrazine intermediates can be unstable - Requires handling of corrosive strong acids

Senior Scientist's Recommendation:

For small-scale, discovery chemistry applications where 4-bromo-1H-indazole is available, Strategy A is often preferred for its directness and speed. The challenges associated with it are manageable on a lab scale with proper technique.

For larger-scale synthesis or process development , Strategy B is generally more robust and cost-effective. It avoids the complexities and costs of large-scale cryogenic reactions and relies on cheaper, more traditional reagents. The multi-step nature allows for purification at intermediate stages, which can lead to a higher purity final product.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Indazole synthesis. Organic Chemistry Portal.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

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Validation & Comparative

SAR of 4-Bromo-Indazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 4-Bromo-Indazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-bromo-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a critical pharmacophore for targeting bacterial cell division (FtsZ inhibition) and oncogenic signaling (Kinase inhibition). Unlike the more common 3- or 5-substituted indazoles, the 4-bromo substitution pattern provides a unique geometric vector for halogen bonding and hydrophobic pocket occupancy, while serving as a versatile synthetic handle for palladium-catalyzed cross-couplings.

This guide objectively compares the performance of 4-bromo-indazole derivatives against standard reference compounds (e.g., 3-Methoxybenzamide, Ciprofloxacin) and delineates the specific structure-activity relationships (SAR) that drive their biological potency.

Comparative Analysis: FtsZ Inhibition

Filamentous temperature-sensitive protein Z (FtsZ) is a GTPase essential for bacterial cell division.[1][2] 4-Bromo-indazole derivatives have been identified as potent FtsZ inhibitors, targeting the interdomain cleft and stabilizing the Z-ring to prevent bacterial replication.

Performance Benchmarking

The following table compares key 4-bromo-indazole derivatives (Compounds 9, 12, 18) against established standards. Data is derived from the pivotal study by Wang et al. (2015).

Table 1: Antibacterial Potency Comparison (MIC in µg/mL)

CompoundS. pyogenes (PS)S. aureus (PR)S. aureus (ATCC 29213)Fold-Change vs. 3-MBA
Compound 9 (N1-alkylamino)4.0 326432x (vs 3-MBA)
Compound 12 (N1-alkylamino)8.08.0 32256x (vs 3-MBA)
Compound 18 (N1-amide)8.08.0 16 256x (vs 3-MBA)
3-MBA (Standard FtsZ Inhibitor)128>20481024(Baseline)
Ciprofloxacin (Fluoroquinolone)8.0--4.0--
Oxacillin (Beta-lactam)1.0------

Note: PS = Penicillin-Susceptible; PR = Penicillin-Resistant.[3][4] Lower MIC indicates higher potency.

Key Insight: While less potent than Oxacillin against susceptible strains, Compound 18 demonstrates superior efficacy against resistant phenotypes compared to the standard FtsZ inhibitor 3-MBA, validating the 4-bromo-indazole core as a viable scaffold for overcoming resistance.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-bromo-indazole derivatives hinges on three critical structural domains.

A. The C4-Bromo "Anchor"
  • Function: The bromine atom at position 4 is not merely a lipophilic filler. It often engages in halogen bonding with backbone carbonyls in the target protein (e.g., FtsZ interdomain cleft or Kinase hinge region).

  • Substitution Effects: Replacing the 4-Br with Hydrogen or Chlorine typically results in a 5–10 fold loss in potency, suggesting the specific size and electronic character of Bromine are optimal for this binding pocket.

B. N1-Substitution (Solubility & Reach)
  • Alkylamino Chains (Compounds 9, 12): Introduction of flexible alkylamino chains at N1 improves water solubility and allows the molecule to reach solvent-exposed residues.

  • Amide Linkers (Compound 18): Rigidifying the N1 side chain with an amide linker significantly enhances potency against MRSA strains. The carbonyl oxygen likely acts as an additional hydrogen bond acceptor.

C. C3-Position (Steric Gate)
  • Unsubstituted (H): Most active FtsZ inhibitors retain a proton at C3.

  • Substituted: Bulky groups at C3 often clash with the steric gate of the ATP/GTP binding pocket, diminishing activity unless the target (e.g., certain kinases like FGFR) has a specific "back-pocket" to accommodate the group.

SAR Visualization

The following diagram maps the functional impact of modifications at specific positions on the indazole core.

SAR_Map Core 4-Bromo-Indazole Scaffold C4 C4 Position (Bromine) Core->C4 N1 N1 Position (Tail) Core->N1 C3 C3 Position (Head) Core->C3 C4_Effect Halogen Bonding Hydrophobic Anchor Essential for Potency C4->C4_Effect N1_Effect Solubility Modulation Target: Solvent Front Amides > Alkyls for MRSA N1->N1_Effect C3_Effect Steric Control Small (H) preferred for FtsZ Large (Aryl) for Kinases C3->C3_Effect

Figure 1: Functional mapping of the 4-bromo-indazole scaffold. C4-Br is the critical anchor, while N1 modifications drive selectivity.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1H-Indazole Core

Rationale: This protocol utilizes the diazotization of substituted anilines, a scalable and reliable method for generating the indazole core with high regioselectivity.

Reagents: 3-Bromo-2-methylaniline, Sodium Nitrite (NaNO2), Acetic Acid, Ammonium Tetrafluoroborate.

  • Diazotization: Dissolve 3-bromo-2-methylaniline (1.0 eq) in glacial acetic acid. Cool to 0–5°C. Add NaNO2 (1.1 eq) solution dropwise to generate the diazonium salt.

  • Cyclization: Stir the mixture at room temperature for 2 hours. The internal methyl group undergoes intramolecular cyclization with the diazonium species (Jacobson indazole synthesis type mechanism).

  • Purification: Neutralize with NaHCO3, extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane:EtOAc 4:1).

  • Validation: Confirm structure via 1H-NMR (Characteristic doublet at ~7.5 ppm for C5/C7 protons).

Protocol B: FtsZ GTPase Inhibition Assay

Rationale: This assay directly measures the functional inhibition of the target protein, validating the mechanism of action.

Reagents: Recombinant FtsZ (E. coli or S. aureus), GTP, Malachite Green Phosphate Reagent.

  • Preparation: Dilute FtsZ protein to 5 µM in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5).

  • Incubation: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Incubate for 10 min at 25°C.

  • Initiation: Add GTP (1 mM final concentration) to initiate hydrolysis. Incubate for 30 min at 37°C.

  • Detection: Add Malachite Green reagent to quench the reaction and detect free inorganic phosphate (Pi).

  • Quantification: Measure absorbance at 630 nm. Calculate IC50 relative to DMSO control.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing N1-substituted 4-bromo-indazole derivatives, highlighting the divergence point for diversity generation.

Synthesis_Workflow Start Start: 3-Bromo-2-methylaniline Step1 Diazotization & Cyclization (NaNO2, AcOH) Start->Step1 Core Intermediate: 4-Bromo-1H-indazole Step1->Core PathA Path A: N1-Alkylation (R-X, K2CO3, DMF) Core->PathA Diversity Point 1 PathB Path B: N1-Acylation (R-COCl, Et3N, DCM) Core->PathB Diversity Point 2 FinalA Product A: N1-Alkyl Derivatives (High Solubility) PathA->FinalA FinalB Product B: N1-Amide Derivatives (High Potency) PathB->FinalB

Figure 2: Divergent synthesis pathway for generating N1-functionalized 4-bromo-indazole libraries.

References

  • Wang, Y., Yan, M., Ma, R., & Ma, S. (2015).[4] Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors.[3][4] Archiv der Pharmazie, 348(1), 1–9.[4]

  • Sun, N., Chan, F. Y., & Wong, K. Y. (2015). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics.[2] Antibiotics, 4(1), 1-2.

  • BenchChem. (2025). 4-Bromo-1H-indazole: Product Specifications and Biological Activity.

  • Sigma-Aldrich. (2024). 4-Bromo-1H-indazole Safety and Handling.

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A Comparative Guide to the In Vitro Evaluation of 4-Bromo-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] The strategic incorporation of a bromine atom at the 4-position and a carboxylic acid at the 3-position of the indazole ring system creates a versatile pharmacophore, 4-bromo-1H-indazole-3-carboxylic acid, which serves as a foundational structure for a diverse library of derivatives with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the in vitro testing methodologies for these derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery and development.

The Significance of the this compound Scaffold

The this compound core provides a unique combination of features that are attractive for drug design. The indazole ring system itself is a bioisostere of purines and other endogenous ligands, allowing it to interact with a variety of biological targets. The bromine atom at the 4-position can introduce favorable pharmacokinetic properties and can also serve as a handle for further chemical modification through cross-coupling reactions. The carboxylic acid group at the 3-position is a key functional group that can participate in hydrogen bonding and other interactions with target proteins, and it also provides a convenient point for the synthesis of amide and ester derivatives.[3][4]

Derivatives of this scaffold have shown promise in several therapeutic areas. For instance, some have been investigated as potent and selective inhibitors of enzymes such as NADPH oxidase, which is implicated in a variety of inflammatory diseases.[5] Others have been explored for their anticancer and antiangiogenic activities.[6] The diverse biological activities of these compounds underscore the importance of robust and reliable in vitro testing methods to accurately characterize their potency, selectivity, and mechanism of action.

Comparative In Vitro Testing Methodologies

The in vitro evaluation of this compound derivatives typically involves a tiered approach, starting with primary screening assays to identify active compounds, followed by more detailed secondary assays to elucidate their mechanism of action and selectivity.

Primary Screening: Assessing Cytotoxicity and Antiproliferative Activity

A common starting point for evaluating the anticancer potential of these derivatives is to assess their ability to inhibit the growth of cancer cell lines. In vitro assays are the most frequently chosen method for initial high-throughput screening of synthesized molecules due to their speed and low cost.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity.[8] Viable cells with active metabolism convert the water-soluble MTT into a purple formazan product, which can be quantified spectrophotometrically.[9] While it is a measure of cell viability and not directly cell proliferation, it is a reliable indicator of the cytotoxic or cytostatic effects of a compound.[8]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is directly proportional to the cell number. The SRB assay is considered to have good reproducibility and is less prone to interference from compounds that may affect mitochondrial function, which can be a limitation of the MTT assay.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (typically 24-72 hours).[7] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (typically 0.2 - 0.5 mg/ml final concentration) to each well and incubate for 1-4 hours.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Flow of a Cell Viability Assay ```dot graph CellViabilityWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Seed Cells in 96-well Plate"]; B [label="Add Test Compounds\n(Varying Concentrations)"]; C [label="Incubate (e.g., 48h)"]; D [label="Add Viability Reagent\n(e.g., MTT, SRB)"]; E [label="Incubate"]; F [label="Measure Signal\n(Absorbance/Fluorescence)"]; G [label="Calculate IC50 Values"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

Comparative Data of Hypothetical this compound Derivatives

To illustrate the application of these assays, consider the following hypothetical data for a series of this compound derivatives with varying substituents on a phenyl ring attached to the carboxylic acid via an amide linkage.

CompoundR-group (Substitution on Phenyl Ring)Cell Line A IC50 (µM) [MTT Assay]Cell Line B IC50 (µM) [SRB Assay]Kinase X IC50 (µM)Kinase Y IC50 (µM)
1 H15.218.52.1> 50
2 4-Cl5.86.20.825.6
3 4-OCH325.128.910.5> 50
4 3,4-diCl1.21.50.1512.3
Control Staurosporine0.010.0120.0050.008

Analysis of Hypothetical Data:

  • Structure-Activity Relationship (SAR): The data suggests that electron-withdrawing groups on the phenyl ring (e.g., Cl) enhance both the antiproliferative activity and the inhibitory potency against Kinase X. The disubstituted compound 4 is the most potent in all assays.

  • Assay Correlation: There is a good correlation between the MTT and SRB assay results, providing confidence in the antiproliferative data.

  • Selectivity: The compounds show selectivity for Kinase X over Kinase Y, with compound 4 exhibiting the best selectivity profile.

Conclusion

The in vitro evaluation of this compound derivatives requires a systematic and multi-faceted approach. By employing a combination of robust cell-based and biochemical assays, researchers can effectively identify promising lead compounds, elucidate their mechanisms of action, and establish clear structure-activity relationships. The methodologies and insights provided in this guide serve as a valuable resource for advancing the discovery and development of novel therapeutics based on this versatile chemical scaffold.

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A Comparative Guide to the Biological Effects of Bromo-Indazoles: From Kinase Inhibition to Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Power of Bromine

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure."[1][2] This nitrogen-containing heterocyclic compound, a fusion of benzene and pyrazole rings, is a cornerstone in the design of novel therapeutics due to its wide spectrum of biological activities.[2][3] Its structural similarity to the purine core of ATP allows indazole-based molecules to function effectively as competitive inhibitors at the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][4] This inherent binding capability makes the indazole scaffold an exceptional starting point for drug design.[4]

The strategic introduction of a bromine atom onto this core significantly modulates the molecule's physicochemical properties. Bromination not only enhances reactivity but also provides a versatile synthetic "handle" for further chemical modifications through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[5][6] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the biological activities of bromo-indazole derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies for the modern research professional.

Comparative Analysis: Bromo-Indazoles as Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets. Bromo-indazole derivatives have emerged as a prolific source of potent and selective kinase inhibitors, forming the core of several FDA-approved drugs.[7][8][9]

The position of the bromine atom and other substituents on the indazole ring plays a crucial role in determining the inhibitor's potency and selectivity profile. For instance, 6-bromo-1H-indazole is a critical building block for a variety of inhibitors,[1][4] while the 3-bromo-6-(trifluoromethyl)-1H-indazole scaffold is a key component in the synthesis of potent BRAF inhibitors like Vemurafenib.[10]

Key Kinase Targets and Performance Data

The versatility of the bromo-indazole scaffold is evident in its ability to target a diverse range of kinases implicated in oncology and neurodegenerative disorders.

Compound/Scaffold TypeTarget Kinase(s)IC50 Value(s)Key Therapeutic AreaReference(s)
Axitinib (Indazole Core)VEGFR, PLK4Ki = 4.2 nM (PLK4)Renal Cell Carcinoma[11]
Pazopanib (Indazole Core)VEGFR, PDGFR, c-Kit-Renal Cell Carcinoma[3][12]
CFI-400945 (Indazole Core)PLK4-Breast Cancer (Clinical Trial)[8]
Compound C05 (Indazole-based)PLK4< 0.1 nMOncology[11]
Vemurafenib (Scaffold)BRAF V600E-Melanoma[10]
Compound 25c (Indazole-based)JNK385.21 nMParkinson's Disease[13]
Indazole Amide SeriesERK1/2Potent InhibitionOncology[14]
Compound 102 (Indazole-based)FGFR130.2 ± 1.9 nMOncology[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which indazole derivatives inhibit kinases is through competitive binding at the ATP pocket. The nitrogen atoms of the indazole ring are critical for this interaction, serving as hydrogen bond donors and acceptors that form key interactions with the "hinge region" of the kinase, a determinant of high-affinity binding.[4] The bromo-substituent and other appended groups can then be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing both potency and selectivity.[4]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Bromo-Indazole Inhibitor hinge Hinge Region hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region indazole Indazole Core indazole->hinge H-Bonds bromo Bromo Group bromo->solvent Further Modification Site r_group R-Group r_group->hydrophobic Hydrophobic Interactions atp ATP G start Combine Reactants: - Bromo-indazole - Boronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent start->solvent heat Heat Reaction (e.g., 90°C, 12h) solvent->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Purified Product purify->product G cluster_flow Drug Discovery & Evaluation Workflow synthesis Synthesis & Purification (e.g., Suzuki Coupling) invitro In Vitro Screening - Kinase Inhibition Assay - Determine IC50 synthesis->invitro Test Potency cellular Cellular Assays - MTT Proliferation Assay - Apoptosis/Mechanism Studies invitro->cellular Test Cellular Efficacy invivo In Vivo Models - Xenograft Tumor Model - PD Mouse Model cellular->invivo Test In Vivo Efficacy pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) invivo->pkpd Assess Drug Properties lead Lead Optimization or Candidate Selection pkpd->lead Decision Point

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.